Benzyl-PEG4-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c17-16(18)6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPTVPWFDQWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246087 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127457-64-1 | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127457-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Phenyl-4,7,10,13-tetraoxatetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a carboxylic acid group, a tetra-polyethylene glycol (PEG4) spacer, and a benzyl ether protecting group. This unique combination of functionalities allows for the covalent attachment of this compound to amine-containing molecules, while the PEG spacer enhances solubility and reduces steric hindrance. The benzyl group serves to protect the terminal hydroxyl, which can be deprotected under specific conditions to allow for further chemical modification. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical transformations.
Core Properties of this compound
This compound is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The carboxylic acid moiety allows for facile reaction with primary amines to form stable amide bonds, while the benzyl group provides a stable protecting group for the terminal hydroxyl that can be selectively removed via hydrogenolysis.[4][5] The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and its conjugates.
Data Presentation
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₄O₆ | |
| Molecular Weight | 312.4 g/mol | |
| CAS Number | 127457-64-1 | |
| Appearance | Liquid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | |
| Storage Conditions | Store at -20°C, desiccated. |
Experimental Protocols
Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or 0.1 M MES buffer pH 4.5-5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Purification column (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS over this compound.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
-
-
Amine Coupling:
-
Add the amine-containing molecule to the activated Benzyl-PEG4-NHS ester solution. The reaction is most efficient at a pH of 7-8.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted reagents, or reversed-phase HPLC (RP-HPLC) for higher purity.
-
Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group from the PEG linker to yield a free hydroxyl group.
Materials:
-
Benzyl-PEGylated conjugate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) or a hydrogen donor like formic acid or ammonium formate.
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the Benzyl-PEGylated conjugate in the chosen solvent in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
-
Hydrogenation:
-
Using Hydrogen Gas: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus, and stir the reaction at room temperature.
-
Using a Hydrogen Donor (Transfer Hydrogenation): To the stirred suspension, add the hydrogen donor (e.g., 2-5 equivalents of formic acid) dropwise.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
-
-
Purification:
-
Further purification can be performed by column chromatography if necessary.
-
Mandatory Visualizations
Caption: Workflow for the conjugation of this compound to an amine and subsequent deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 127457-64-1 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Benzyl-PEG4-acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG4-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development. This document details its chemical properties, outlines a representative synthesis protocol, and describes its key application in the formation of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Data
This compound is a polyethylene glycol (PEG) derivative that incorporates a benzyl ether protecting group at one terminus and a carboxylic acid functional group at the other. The tetra-ethylene glycol spacer enhances the solubility and pharmacokinetic properties of the molecules to which it is conjugated.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)acetic acid | N/A |
| Molecular Formula | C16H24O6 | [2] |
| Molecular Weight | 312.4 g/mol | [2] |
| CAS Number | 127457-64-1 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DCM, DMF, and Water | |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the monosubstitution of a tetraethylene glycol with a benzyl group via the Williamson ether synthesis. The resulting Benzyl-PEG4-alcohol is then oxidized to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of Benzyl-PEG4-alcohol (Intermediate)
This protocol is based on the general principles of the Williamson ether synthesis for PEG derivatives.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (in excess) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents relative to the desired monosubstituted product) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add benzyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate Benzyl-PEG4-alcohol.
Experimental Protocol: Oxidation of Benzyl-PEG4-alcohol to this compound
This protocol is based on the general oxidation of primary alcohols to carboxylic acids.
Materials:
-
Benzyl-PEG4-alcohol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium chlorite (NaClO2)
-
Phosphate buffer (pH 7)
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Benzyl-PEG4-alcohol in dichloromethane.
-
Add an aqueous solution of phosphate buffer (pH 7).
-
To this biphasic mixture, add a catalytic amount of TEMPO.
-
Add sodium hypochlorite solution dropwise while vigorously stirring at room temperature.
-
After the initial oxidation to the aldehyde is complete (monitor by TLC), add a solution of sodium chlorite.
-
Stir the reaction until the aldehyde is fully converted to the carboxylic acid.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer.
-
Acidify the aqueous layer with dilute HCl and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. The carboxylic acid moiety allows for facile conjugation to an amine-containing ligand for an E3 ubiquitin ligase or the target protein, while the benzyl group can be removed via hydrogenolysis if a free hydroxyl group is required for further modification.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of this compound to an amine-containing protein of interest (POI) ligand.
Materials:
-
This compound
-
Amine-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel, dissolve this compound and the amine-containing POI ligand in anhydrous DMF.
-
Add HATU or EDC (1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by preparative HPLC to yield the final PROTAC conjugate.
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
References
The Benzyl-PEG4-Acid Linker: A Core Component in PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This technical guide focuses on the Benzyl-PEG4-acid linker, a versatile building block in the construction of potent and effective PROTACs.
Physicochemical Properties of this compound
The this compound linker is a polyethylene glycol (PEG)-based linker featuring a benzyl protecting group and a terminal carboxylic acid. This structure provides a combination of desirable properties for PROTAC development.[1][2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C16H24O6 | [4] |
| Molecular Weight | 312.36 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO | |
| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | |
| CAS Number | 127457-64-1 |
The PEG4 moiety imparts hydrophilicity, which can improve the aqueous solubility of the often-lipophilic PROTAC molecule. This enhanced solubility can be advantageous for both in vitro handling and in vivo applications. The benzyl group serves as a stable protecting group for the terminal alcohol, while the carboxylic acid provides a reactive handle for conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the target protein ligand, through a stable amide bond.
Role in PROTAC Design and Synthesis
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG4 chain in the this compound linker allow for the necessary spatial orientation of the two ligands to facilitate a productive ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
The synthesis of a PROTAC utilizing the this compound linker typically involves a multi-step process. The terminal carboxylic acid can be activated using standard coupling reagents like HATU or EDC to react with a primary or secondary amine on either the target protein ligand or the E3 ligase ligand. The benzyl group can be removed via hydrogenolysis if the terminal alcohol is required for further modification.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. Below are generalized yet detailed methodologies for key experiments in PROTAC development.
General PROTAC Synthesis using this compound
This protocol describes the coupling of the this compound linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN recruitment or a VHL ligand).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring and product characterization
-
NMR (Nuclear Magnetic Resonance) for structural confirmation
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the E3 ligase ligand-linker conjugate.
-
The resulting conjugate, which now has a terminal benzyl-protected alcohol, can be deprotected if needed, or the other end of the PROTAC (the target protein ligand) can be attached to the warhead-binding moiety of the E3-ligand-linker construct. The specific strategy will depend on the functional groups available on the target protein ligand.
References
Benzyl-PEG4-acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of Benzyl-PEG4-acid, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development.
Introduction to this compound
This compound is a valuable chemical tool featuring a carboxylic acid for conjugation to amine-containing molecules and a benzyl-protected alcohol. The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the resulting conjugates. The benzyl group serves as a protecting group for the terminal alcohol, which can be deprotected via hydrogenolysis if further chemical modification is required. Its primary application is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.
Solubility Characteristics
The solubility of this compound is a key consideration for its use in various reaction conditions. While PEG linkers are generally employed to increase the aqueous solubility of the final conjugate, the solubility of the linker itself in different solvents is important for reaction setup and purification.
Quantitative Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | ≥ 320.14 mM[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Water | Soluble | Data not available | The presence of the PEG chain suggests good aqueous solubility. |
| Methanol | Soluble | Data not available |
A related compound, Acid-PEG4-NHS ester, is reported to be soluble in Dichloromethane (DCM) and Dimethylformamide (DMF), suggesting that this compound may also be soluble in these solvents.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, etc.)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Calibration Curve: Create a series of standard solutions of known concentrations from the stock solution and generate a calibration curve using the HPLC system.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.
-
-
Data Analysis: Calculate the solubility in mg/mL or mM using the concentration determined from the HPLC analysis and the dilution factor.
References
In-Depth Technical Guide to Benzyl-PEG4-acid (CAS: 127457-64-1)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Benzyl-PEG4-acid, with the CAS number 127457-64-1, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the molecules it connects. The molecule is capped at one end by a benzyl ether, a stable protecting group, and at the other end by a carboxylic acid, which serves as a reactive handle for conjugation.[1]
The polyethylene glycol (PEG) chain enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. The defined length of the PEG4 spacer provides crucial spatial separation between conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies by preventing steric hindrance.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 127457-64-1 | |
| Molecular Formula | C₁₆H₂₄O₆ | |
| Molecular Weight | 312.36 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% or ≥98% | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Storage Conditions | -20°C for long-term storage | |
| SMILES | O=C(O)CCOCCOCCOCCOCC1=CC=CC=C1 |
Applications in Drug Development
This compound is a versatile tool in drug development, primarily serving as a linker to connect different molecular entities.
PROTAC Linker
The most prominent application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker in a PROTAC is a critical component that influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation. The PEG4 linker in this compound provides the necessary flexibility and length to facilitate the productive interaction between the target protein and the E3 ligase.
Experimental Protocols
The following are detailed experimental protocols for the utilization of this compound in the synthesis of bioconjugates, specifically focusing on the formation of an amide bond with an amine-containing molecule.
Amide Coupling of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent coupling to a molecule containing a primary amine (R-NH₂), a common step in the synthesis of PROTACs or other bioconjugates.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) or HOBt (1.2 equivalents) to the solution.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes to form the active ester.
-
-
Coupling with Amine:
-
In a separate vessel, dissolve the amine-containing molecule (R-NH₂) (1.0 to 1.2 equivalents) in anhydrous DMF or DCM.
-
If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the salt.
-
Slowly add the solution of the amine-containing molecule to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure amide-linked product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application of this compound as a linker.
References
Applications of PEG Spacers in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, antibodies, and oligonucleotides by improving their pharmacokinetic and pharmacodynamic profiles.[1] By covalently attaching these inert, hydrophilic polymer chains, PEGylation increases the hydrodynamic size of the biomolecule, leading to reduced renal clearance and a significantly prolonged circulation half-life.[1] Furthermore, the flexible PEG chains form a protective hydrophilic cloud around the molecule, sterically shielding it from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity.[1] This in-depth technical guide explores the core applications of PEG spacers in biomedical research, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Enhancing Drug Delivery and Efficacy
PEG spacers are integral to several advanced drug delivery platforms, where they play a crucial role in improving the therapeutic index of potent molecules.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[2] The linker, which connects the antibody to the payload, is a critical component, and the incorporation of PEG spacers into the linker design offers significant advantages.[2]
Core Advantages of PEG Spacers in ADCs:
-
Increased Solubility and Stability: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). PEG linkers, being hydrophilic, act as a solubilizing agent, preventing aggregation and improving the stability of the ADC.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can mask the hydrophobic payload, leading to improved pharmacokinetic profiles, including a longer half-life and increased plasma concentration.
-
Enabling Higher Drug-to-Antibody Ratios (DARs): By mitigating aggregation issues, PEG linkers allow for the attachment of a higher number of drug molecules per antibody, potentially leading to enhanced potency.
Quantitative Impact of PEG Spacer Length on ADC Performance:
The length of the PEG spacer is a critical parameter that needs to be optimized for each ADC.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Half-life) | Reference |
| PEG4 | ~4 | Lower (less potent) | Moderate | Shorter | |
| PEG8 | ~8 | Higher (more potent) | Significant | Longer | |
| PEG12 | ~8 | Similar to PEG8 | Significant | Similar to PEG8 | |
| PEG24 | ~8 | Slightly Reduced | Significant | Longest |
Note: The optimal PEG linker length is specific to the antibody, payload, and target, necessitating empirical evaluation.
Mechanism of Action of a PEGylated ADC:
The following diagram illustrates the general mechanism of action for an ADC featuring a PEG spacer.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. PEG linkers are frequently employed in PROTAC design due to their favorable properties.
Role of PEG Spacers in PROTACs:
-
Improved Solubility and Permeability: PEG linkers enhance the aqueous solubility of often hydrophobic PROTAC molecules and can improve cell permeability.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Impact of PEG Spacer Length on PROTAC Performance:
The degradation efficiency of a PROTAC is highly dependent on the linker length.
| PROTAC Target | Linker Type | PEG Units | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 3 | 25 | >90 | |
| BRD4 | PEG | 4 | 10 | >95 | |
| BRD4 | PEG | 5 | 8 | >95 | |
| BTK | PEG | 2 | >1000 | <20 | |
| BTK | PEG | 4 | 40 | ~80 | |
| BTK | PEG | 6 | 10 | >90 |
DC50: concentration for 50% degradation; Dmax: maximum degradation.
PROTAC-Mediated Protein Degradation Pathway:
The following diagram illustrates the mechanism by which a PROTAC with a PEG linker induces the degradation of a target protein.
Modification of Peptides and Proteins
PEGylation is a widely used strategy to improve the therapeutic properties of peptides and proteins.
Benefits of PEGylating Peptides and Proteins:
-
Extended Half-Life: PEGylation increases the hydrodynamic radius of the molecule, reducing its renal clearance and significantly extending its circulation half-life.
-
Increased Stability: The PEG "cloud" sterically hinders the approach of proteolytic enzymes, protecting the peptide or protein from degradation.
-
Reduced Immunogenicity: By masking epitopes on the protein surface, PEGylation can reduce the immunogenic and antigenic response.
-
Improved Solubility: PEGylation can enhance the solubility of hydrophobic peptides and proteins.
Quantitative Impact of PEGylation on Peptide and Protein Half-Life:
| Molecule | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Interferon alfa-2a | 12 | ~4 hours | ~40 hours | 10 | |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | 25 | |
| Filgrastim | 20 | 3.5-3.8 hours | 42 hours | ~11-12 | |
| GLP-2 analogue | 40 | ~3-5 hours | ~120 hours (in monkeys) | ~24-40 |
Modulation of Signaling Pathways:
PEGylation can modulate the interaction of a therapeutic protein with its receptor, thereby affecting downstream signaling pathways. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used in the treatment of chronic hepatitis C. While PEGylation extends the half-life of IFN-α, it can also attenuate its binding to the IFN-α receptor, leading to a more sustained but less intense activation of the JAK-STAT signaling pathway.
PEGylated Interferon and the JAK-STAT Signaling Pathway:
The following diagram illustrates how PEGylated interferon-α modulates the JAK-STAT signaling pathway.
Nanoparticle Drug Delivery
PEGylation is a crucial surface modification technique for nanoparticles used in drug delivery. Coating nanoparticles with PEG creates a "stealth" effect, prolonging their circulation time and improving their ability to reach target tissues.
Advantages of PEGylated Nanoparticles:
-
Prolonged Circulation: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), thereby evading clearance by the reticuloendothelial system (RES).
-
Improved Stability: PEGylation prevents nanoparticle aggregation and increases their stability in biological fluids.
-
Enhanced Tumor Accumulation: For cancer therapy, the prolonged circulation of PEGylated nanoparticles allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.
Impact of PEG Spacer Length on Nanoparticle Properties:
The length of the PEG spacer influences both the size of the nanoparticle and the rate of drug release.
| Nanoparticle Core | PEG Content (%) | Particle Size (nm) | Drug Release at 24h (%) | Reference |
| PLGA | 0 | 524-660 | ~15 | |
| PLGA | 5 | 420-600 | ~25 | |
| PLGA | 10 | 590-790 | ~40 | |
| PLGA | 15 | 430-550 | ~55 | |
| Chitosan | mPEG 750 Da | 112.8 | ~20 | |
| Chitosan | mPEG 2000 Da | 145.3 | ~25 | |
| Chitosan | mPEG 5000 Da | 171.2 | ~30 |
Workflow for PEGylated Nanoparticle Drug Delivery:
The following diagram outlines the journey of a PEGylated nanoparticle from administration to drug release at the target site.
Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product.
General PEGylation Experimental Workflow
The following diagram provides a general overview of the experimental workflow for PEGylation.
Protocol for NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an NHS-ester activated PEG to the primary amines (lysine residues) of a monoclonal antibody.
Materials:
-
Monoclonal antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the PEG NHS Ester Solution: Immediately before use, dissolve the PEG NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.
-
Calculate Molar Excess: Determine the desired molar excess of PEG NHS Ester to antibody. A 20-fold molar excess is a common starting point.
-
Conjugation Reaction: Add the calculated volume of the PEG NHS Ester solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG NHS Ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and quenching buffer by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated antibody by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of PEGylation.
Protocol for Maleimide-Thiol PEGylation of a Peptide
This protocol details the conjugation of a maleimide-activated PEG to a peptide containing a free cysteine residue.
Materials:
-
Thiol-containing peptide
-
Maleimide-activated PEG
-
Degassed conjugation buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare the Peptide: Dissolve the peptide in the degassed conjugation buffer. If the peptide contains disulfide bonds that need to be reduced to expose the thiol group, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare the Maleimide-PEG Solution: Dissolve the maleimide-activated PEG in the conjugation buffer.
-
Conjugation Reaction: Add the maleimide-PEG solution to the peptide solution at a 1.2 to 1.5-fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry.
Protocol for Synthesis of PEGylated Liposomes
This protocol describes the preparation of PEGylated liposomes using the lipid film hydration and extrusion method.
Materials:
-
Phospholipids (e.g., HSPC)
-
Cholesterol
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and DSPE-PEG in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This is typically done by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.
-
Extrusion: Subject the resulting multilamellar vesicles to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form unilamellar vesicles of a uniform size.
-
Purification: Remove the unencapsulated drug by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the PEGylated liposomes for particle size and size distribution (using dynamic light scattering), zeta potential, and drug encapsulation efficiency.
The Concept of Steric Hindrance
A key consequence of PEGylation is the steric hindrance imparted by the PEG chains. This can be both advantageous and disadvantageous.
-
Advantageous: The steric "cloud" of PEG can protect the biomolecule from proteases and antibodies, as previously discussed.
-
Disadvantageous: The PEG chains can also sterically hinder the interaction of the biomolecule with its target receptor, potentially reducing its biological activity. The extent of this effect is dependent on the length and density of the PEG chains, as well as the site of PEGylation.
Visualization of Steric Hindrance:
The following diagram illustrates how a PEG spacer can sterically hinder the binding of a ligand to its receptor.
Conclusion
PEG spacers are a versatile and powerful tool in biomedical research, enabling the development of more effective and safer therapeutics. By understanding the fundamental principles of PEGylation and the impact of PEG spacer properties on the performance of bioconjugates, researchers can rationally design and optimize next-generation drugs and drug delivery systems. The quantitative data, detailed protocols, and visual workflows provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this exciting field.
References
Methodological & Application
Application Notes and Protocols for Benzyl-PEG4-acid in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation with polyethylene glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to the protein surface, which can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, enhancing solubility, reducing immunogenicity, and limiting proteolytic degradation. Benzyl-PEG4-acid is a versatile heterobifunctional linker used in protein modification. It features a carboxylic acid group for conjugation to primary amines (e.g., lysine residues or the N-terminus of a protein) and a benzyl-protected hydroxyl group. The carboxylic acid can be activated, most commonly using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the protein. The short, discrete PEG linker (PEG4) provides a hydrophilic spacer that helps to maintain the biological activity of the conjugated protein. These application notes provide a detailed protocol for the use of this compound in protein conjugation, including activation, conjugation, purification, and characterization of the resulting PEGylated protein.
Materials and Reagents
-
This compound
-
Protein of interest (e.g., monoclonal antibody, cytokine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Chromatography systems for purification and analysis (e.g., SEC, IEX)
-
Mass spectrometer for characterization
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid moiety of this compound to form an amine-reactive NHS ester. This activated linker should be used immediately for protein conjugation.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Freshly prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to achieve a 2-5 fold molar excess over this compound.
-
Immediately add the NHS/Sulfo-NHS stock solution to achieve a 2-5 fold molar excess over this compound.
-
Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes.
-
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the activated Benzyl-PEG4-NHS ester to primary amines on a target protein.
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5). Ensure the final protein concentration is between 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated Benzyl-PEG4-NHS ester solution from Protocol 1 to the protein solution.
-
The molar ratio of the linker to the protein should be optimized to achieve the desired degree of labeling. A common starting point is a 5-20 fold molar excess of the linker.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG linker, reaction byproducts, and to separate PEGylated protein from unconjugated protein. A multi-step chromatography approach is often necessary.
-
Initial Cleanup:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column or dialysis with a molecular weight cutoff (MWCO) appropriate for the protein.
-
-
Chromatographic Separation:
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller, unconjugated protein.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated species from the native protein using IEX.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step to separate different PEGylated forms.
-
Protocol 4: Characterization of the PEGylated Protein
Thorough characterization is essential to determine the degree of PEGylation and confirm the integrity of the conjugate.
-
Degree of PEGylation (DoP):
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the absolute molar mass of the eluting species, allowing for the calculation of the number of PEG molecules conjugated to each protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the intact conjugate and thus the DoP.
-
-
Site of PEGylation:
-
Peptide Mapping: The PEGylated protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the modified amino acid residues.
-
Quantitative Data Summary
The efficiency of protein PEGylation is influenced by several factors. The following tables provide representative data for optimizing the conjugation reaction.
Table 1: Effect of Molar Ratio of PEG Linker to Protein on Degree of PEGylation (DoP)
| Molar Ratio (PEG:Protein) | Average DoP | Yield of mono-PEGylated Protein (%) |
| 3:1 | 0.8 | 75% |
| 5:1 | 1.2 | 86% |
| 10:1 | 2.5 | 60% (higher order conjugates increase) |
| 20:1 | 4.1 | 45% (significant poly-PEGylation) |
Table 2: Characterization of a PEGylated Antibody Fragment by SEC-MALS
| Peak | Elution Volume (mL) | Calculated Molar Mass (kDa) | Identification |
| 1 | 8.5 | 87 | Di-PEGylated Fab |
| 2 | 9.2 | 66 | Mono-PEGylated Fab |
| 3 | 10.1 | 45 | Unconjugated Fab |
Visualizations
Experimental Workflow
Caption: Workflow for this compound protein conjugation.
Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway
PEGylation of interferon (IFN) is a common strategy to improve its therapeutic efficacy in treating conditions like hepatitis C. PEG-IFN still activates the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that mediate its antiviral effects.
Caption: PEG-Interferon signaling via the JAK-STAT pathway.
Application Notes and Protocols for Benzyl-PEG4-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Benzyl-PEG4-acid is a discrete polyethylene glycol (PEG) linker that offers several advantages in ADC development. The PEG moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile. The benzyl group serves as a protecting group for a terminal alcohol, while the carboxylic acid provides a reactive handle for conjugation to amine-containing payloads. This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for its effective application in ADC synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C16H24O6 | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [2] |
| Storage Conditions | Store at -20°C for long-term stability |
Advantages of this compound in ADC Synthesis
The incorporation of a discrete PEG linker like this compound offers several benefits for ADC development:
-
Enhanced Hydrophilicity: The hydrophilic PEG chain can counteract the hydrophobicity of the cytotoxic payload, improving the overall solubility of the ADC and reducing its propensity for aggregation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and increased tumor exposure.
-
Reduced Immunogenicity: The PEG spacer can shield the cytotoxic drug and potentially immunogenic epitopes on the antibody from the immune system, thereby lowering the risk of an immune response.
-
Defined Spacer Length: As a discrete PEG linker, this compound provides a homogenous and defined spacer length, contributing to the production of more uniform ADC conjugates.
Experimental Workflow for ADC Synthesis using this compound
The synthesis of an ADC using this compound is a multi-step process that involves the deprotection of the benzyl group, activation of the resulting alcohol (or direct use of the carboxylic acid), conjugation to the payload, and finally, conjugation of the drug-linker construct to the antibody.
Figure 1. Experimental workflow for ADC synthesis using this compound.
Experimental Protocols
The following protocols provide a detailed workflow for the synthesis, purification, and characterization of an ADC using this compound. A common strategy involves the deprotection of the benzyl group, followed by activation of the carboxylic acid for conjugation to a payload, and subsequent conjugation to the antibody.
Protocol 1: Deprotection of this compound
The benzyl protecting group is typically removed by catalytic hydrogenolysis to yield the free carboxylic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG4-acid.
Expected Yield: >95%
Protocol 2: Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a payload containing a primary amine (e.g., Monomethyl Auristatin E - MMAE) to the deprotected PEG4-acid via the formation of a stable amide bond.
Materials:
-
Deprotected PEG4-acid
-
MMAE (or other amine-containing payload)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of PEG4-acid:
-
Dissolve the deprotected PEG4-acid (1 equivalent) and NHS (or sulfo-NHS, 1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by LC-MS.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the amine-containing payload (e.g., MMAE, 1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the payload solution to act as a base.
-
Slowly add the activated PEG4-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Once the reaction is complete, purify the resulting drug-linker construct by RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Representative Quantitative Data for Drug-Linker Synthesis:
| Parameter | Representative Value |
| Reaction Time | 12-24 hours |
| Typical Molar Ratio (Linker:Payload) | 1.2 : 1 |
| Purification Method | RP-HPLC |
| Purity (post-purification) | >95% |
| Overall Yield | 60-80% |
| Note: These values are illustrative and can vary based on the specific payload and reaction conditions. |
Protocol 3: Conjugation of the Drug-Linker to an Antibody
This protocol describes the conjugation of the purified drug-linker construct to the antibody, typically targeting the primary amines of lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-PEG4-Linker construct with an activated carboxylic acid (e.g., NHS ester)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris or glycine, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the Drug-PEG4-Linker-NHS ester in a minimal amount of a co-solvent like DMSO.
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently mix and incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted NHS ester. Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified ADC.
-
Concentrate the ADC solution using an appropriate ultrafiltration device.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a powerful technique to separate ADC species with different numbers of conjugated drugs. The elution profile provides information on the distribution of different DAR species and allows for the calculation of the average DAR.
Representative HIC-HPLC Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR or similar |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | Linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) |
| Detection | UV absorbance at 280 nm |
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated using the Beer-Lambert law. This method is simpler but less precise than HIC-HPLC.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide the most accurate determination of the DAR and the distribution of different drug-loaded species.
Representative DAR Values:
| Molar Excess of Drug-Linker | Resulting Average DAR |
| 3:1 | 2.1 |
| 5:1 | 3.8 |
| 8:1 | 5.2 |
| 10:1 | 6.5 |
| Note: These values are illustrative and highly dependent on the antibody, linker, and reaction conditions. |
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC)-HPLC: SEC is used to determine the purity of the ADC and to quantify the amount of high molecular weight aggregates. A high level of aggregation is undesirable as it can lead to increased immunogenicity and altered pharmacokinetics.
In Vitro Cell Viability Assay
The potency of the ADC is assessed using an in vitro cell-based assay.
Procedure (MTT Assay):
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).
Mechanism of Action of a Typical ADC
The general mechanism of action for an ADC involves several key steps, leading to the targeted killing of cancer cells.
Figure 2. General mechanism of action of an antibody-drug conjugate.
Conclusion
This compound is a versatile and valuable linker for the development of antibody-drug conjugates. Its discrete PEG spacer enhances the physicochemical properties of the ADC, contributing to improved solubility, stability, and pharmacokinetic profiles. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in the synthesis and characterization of novel and potent ADCs for targeted cancer therapy. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for the successful development of a clinically viable ADC.
References
Application Notes and Protocols for Benzyl-PEG4-acid in PROTAC Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Benzyl-PEG4-acid
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
The linker is a critical component of a PROTAC, influencing its efficacy by modulating the stability of the ternary complex, as well as physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. This compound is a PEG-based PROTAC linker that offers a balance of flexibility and a defined length for connecting the two ligands. The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized ligand, while the benzyl group serves as a protecting group for the other end of the linker, which can be deprotected for subsequent conjugation to the second ligand.
These application notes provide a comprehensive, step-by-step guide to using this compound in the formation of PROTACs, including detailed experimental protocols and data presentation guidelines.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.
References
Amine-Reactive PEGylation with Benzyl-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This process can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, improved solubility, and reduced immunogenicity.[1][2]
This document provides detailed application notes and protocols for the use of Benzyl-PEG4-acid, a discrete PEGylation reagent, for the modification of primary amine groups on biomolecules. This compound is a versatile tool, often employed as a linker in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[3][4] The carboxylic acid moiety of this compound can be activated to a highly reactive N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[5]
Principle of Amine-Reactive PEGylation with this compound
The PEGylation process using this compound is a two-step procedure:
-
Activation of this compound: The terminal carboxylic acid of this compound is reacted with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This reaction forms a semi-stable NHS ester of the PEG reagent.
-
Conjugation to the Biomolecule: The activated Benzyl-PEG4-NHS ester is then introduced to the amine-containing biomolecule. The primary amines on the biomolecule act as nucleophiles, attacking the NHS ester and forming a stable amide linkage, thereby covalently attaching the this compound to the molecule.
Data Presentation: Expected Impact of PEGylation on Biomolecule Properties
The following tables summarize quantitative data from studies on PEGylated biomolecules, illustrating the potential effects of PEGylation. While the exact impact is dependent on the specific biomolecule, PEG reagent, and degree of PEGylation, these tables provide a general overview of the expected outcomes.
Table 1: Effect of PEGylation on Pharmacokinetics of Antibody Fragments
| Parameter | Unmodified Antibody Fragment (scFv) | PEGylated Antibody Fragment (PEG-scFv) | Fold Change | Reference(s) |
| Terminal Half-life (t½,β) | ~4 hours | ~2 days | ~12-fold increase | |
| Volume of Distribution (Vd,SS) | High (extensive tissue distribution) | Low (similar to plasma volume) | Decrease |
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Tumor Growth Inhibition | Plasma Half-life | Reference(s) |
| No PEG | High | Moderate | Short | |
| 4 kDa PEG | Moderately Reduced | Improved | 2.5-fold increase | |
| 10 kDa PEG | Significantly Reduced | Maximized | 11.2-fold increase |
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG4-NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS in an aqueous buffer system.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Vials
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in the Activation Buffer. The concentration will depend on the scale of your reaction.
-
In a reaction vial, add the this compound solution.
-
Add sulfo-NHS to the reaction vial to a final concentration of approximately 5 mM. Gently mix until dissolved.
-
Add EDC-HCl to the reaction vial to a final concentration of approximately 2 mM.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
The resulting solution contains the activated Benzyl-PEG4-NHS ester and is now ready for immediate use in the conjugation reaction (Protocol 2). Do not store the activated PEG solution, as the NHS ester is susceptible to hydrolysis.
Protocol 2: PEGylation of a Model Protein with Activated Benzyl-PEG4-NHS Ester
This protocol outlines the conjugation of the activated Benzyl-PEG4-NHS ester to a model protein containing accessible primary amines.
Materials:
-
Activated Benzyl-PEG4-NHS ester solution (from Protocol 1)
-
Protein solution (e.g., Bovine Serum Albumin, BSA, at 1-10 mg/mL)
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the protein solution in the Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Immediately after activation, add the desired molar excess of the activated Benzyl-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS esters.
-
Purify the PEGylated protein from excess PEG reagent and reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
Protocol 3: Purification and Characterization of the PEGylated Protein
This protocol provides an overview of common methods for purifying and characterizing the final PEGylated product.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller, unreacted PEG reagent and other small molecules.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins based on changes in their surface hydrophobicity.
Characterization Methods:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the PEGylated protein, confirming the number of attached PEG chains.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for quantifying the different PEGylated species and for identifying the specific sites of PEGylation, often after proteolytic digestion of the protein.
Visualizations
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 127457-64-1 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Functionalization with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological fluids, reduce non-specific protein adsorption (biofouling), and prolong circulation time in vivo by evading the mononuclear phagocyte system.
Benzyl-PEG4-acid is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It features a terminal carboxylic acid group for covalent conjugation to amine-functionalized nanoparticles and a benzyl-protected hydroxyl group. The benzyl group can be retained for further specific chemical modifications or removed via hydrogenolysis to yield a terminal hydroxyl group, providing a secondary point for functionalization or altering the surface chemistry of the nanoparticle. This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of nanoparticles.
Applications
Surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles can serve as carriers for therapeutic agents, improving their solubility, stability, and pharmacokinetic profile. The modified surface can also be used for the subsequent attachment of targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.
-
Bioimaging: Functionalization with this compound can enhance the biocompatibility and in vivo performance of imaging contrast agents, such as quantum dots and magnetic nanoparticles.
-
Diagnostics: The antifouling properties imparted by the PEG linker are crucial for the development of sensitive and reliable diagnostic assays by minimizing non-specific binding in complex biological samples.
-
Theranostics: By combining therapeutic and diagnostic capabilities in a single nanoparticle platform, this compound functionalization plays a key role in creating theranostic agents for simultaneous diagnosis and therapy.
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound. It is important to note that optimal reaction conditions, such as reagent concentrations and reaction times, may need to be tailored for specific nanoparticle systems.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface via the formation of a stable amide bond using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica nanoparticles, liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)
-
Quenching Buffer: Tris buffer (50 mM, pH 7.4) or hydroxylamine solution
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Centrifuge and appropriate centrifuge tubes
-
Deionized (DI) water
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.5 molar equivalents of EDC to the solution.
-
Add 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., argon or nitrogen) to form the NHS-activated Benzyl-PEG4 ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the MES reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated Benzyl-PEG4-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Purification:
-
To quench the reaction, add the quenching buffer and incubate for 15-30 minutes.
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh PBS or DI water.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.
-
Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.
-
Protocol 2: Deprotection of the Benzyl Group (Optional)
This protocol describes the removal of the benzyl protecting group from the surface-conjugated this compound via catalytic hydrogenolysis to expose a terminal hydroxyl group.
Materials:
-
This compound modified nanoparticles
-
Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)
-
Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus
-
Anhydrous solvent (e.g., ethanol, methanol, or a mixture with water)
-
Inert gas (e.g., argon or nitrogen)
-
Filtration system (e.g., syringe filter with a 0.22 µm pore size)
Procedure:
-
Reaction Setup:
-
Disperse the this compound modified nanoparticles in the anhydrous solvent in a reaction vessel equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the suspension under an inert atmosphere. The amount of catalyst should be optimized (typically 5-10 mol% relative to the benzyl groups).
-
Seal the reaction vessel and purge with an inert gas.
-
-
Hydrogenolysis:
-
Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or a controlled inlet).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) of the supernatant (if applicable) or by analyzing a small aliquot of the nanoparticle suspension. Reaction times can vary from a few hours to overnight.
-
-
Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Remove the Pd/C catalyst by filtering the nanoparticle suspension through a syringe filter.
-
Wash the purified nanoparticles by centrifugation and resuspension in a suitable buffer as described in Protocol 1.
-
Data Presentation
Successful surface modification of nanoparticles with this compound can be confirmed and quantified using various analytical techniques. The following tables summarize the expected changes in key parameters and provide a template for presenting quantitative data.
Table 1: Physicochemical Characterization of this compound Modified Nanoparticles
| Characterization Technique | Parameter Measured | Unmodified Nanoparticles (Expected) | This compound Modified Nanoparticles (Expected) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | X | > X (increase due to PEG layer) |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 (should remain monodisperse) | |
| Zeta Potential Analysis | Surface Charge (mV) | Positive (for amine-functionalized) | Closer to neutral (shielding of surface charge) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Peaks corresponding to amine groups | Appearance of characteristic PEG peaks (e.g., C-O-C stretch) and amide bond peaks |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | Lower weight loss | Higher weight loss due to the organic PEG layer |
| Quantitative NMR (qNMR) | PEG Grafting Density (chains/nm²) | N/A | Quantifiable by integrating PEG proton signals relative to a standard |
Table 2: Example Quantitative Data for PEGylated Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | PEG Grafting Density (chains/nm²) |
| Unmodified Nanoparticles | 100 ± 2.5 | 0.15 ± 0.02 | +35 ± 1.8 | N/A |
| This compound NP (Low Density) | 115 ± 3.1 | 0.18 ± 0.03 | +10 ± 2.1 | 0.5 |
| This compound NP (High Density) | 125 ± 2.8 | 0.16 ± 0.02 | +2 ± 1.5 | 2.0 |
| Hydroxyl-PEG4-acid NP (Post-deprotection) | 124 ± 3.0 | 0.17 ± 0.03 | +1.5 ± 1.7 | 2.0 |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes only. Actual values will depend on the specific nanoparticle system and reaction conditions.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to visualize the experimental workflow and the logical relationships in the surface modification process.
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of the surface modification process.
Caption: Workflow for benzyl group deprotection.
Application Notes and Protocols: Conjugating Benzyl-PEG4-acid to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the conjugation of Benzyl-PEG4-acid to small molecules containing primary or secondary amine functional groups. This process is essential for modifying the pharmacokinetic and pharmacodynamic properties of small molecule drugs and research compounds, for example, by increasing solubility, extending half-life, and enabling targeted delivery.
Introduction
This compound is a hydrophilic linker containing a terminal carboxylic acid and a benzyl-protected hydroxyl group. The carboxylic acid moiety can be readily coupled with amine-containing small molecules to form a stable amide bond. This process, often referred to as PEGylation, can significantly alter the physicochemical properties of the small molecule. The benzyl protecting group can be subsequently removed via hydrogenolysis if the terminal hydroxyl group is required for further modification.[1]
The most common and effective methods for achieving this conjugation are through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an N-hydroxysuccinimide (NHS) ester, or through the use of uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Conjugation Chemistries
The fundamental principle behind the conjugation of this compound to an amine-containing small molecule is the formation of an amide bond. This is typically a two-step process where the carboxylic acid is first "activated" to a more reactive species, which is then susceptible to nucleophilic attack by the amine.
EDC/NHS Coupling
EDC, in combination with NHS or its water-soluble analog Sulfo-NHS, is a widely used method for conjugating carboxylic acids to primary amines. The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be reacted with a primary amine to form a stable amide bond, releasing NHS.
This two-step process can often be performed in a single pot. The activation step is most efficient in an acidic environment (pH 4.5-6.0), while the subsequent reaction with the amine is more efficient at a slightly basic pH (7.2-8.0).
HATU Coupling
HATU is a highly efficient uronium-based coupling reagent that facilitates amide bond formation. It reacts with the carboxylic acid to form an active ester, which then readily reacts with the amine. HATU-mediated couplings are known for their high yields and fast reaction times. This reaction is typically carried out in aprotic polar organic solvents like DMF or DMSO in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (TEA).
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of this compound to a generic amine-containing small molecule. Please note that actual results will vary depending on the specific properties of the small molecule.
Table 1: Comparison of Coupling Reagents and Conditions
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| Typical Solvents | DMF, DCM, DMSO, or aqueous buffers (e.g., MES for activation, PBS for coupling) | DMF, DMSO, Acetonitrile |
| Base | Not always required for activation; DIEA or TEA for coupling step | DIEA, TEA |
| Molar Ratio (this compound:Amine:Coupling Agent:Base) | 1 : 1.1 : 1.2-1.5 : 2-3 (if used) | 1 : 1.1 : 1.2 : 2-3 |
| Reaction Temperature | Room Temperature (20-25°C) | 0°C to Room Temperature |
| Reaction Time | 2-24 hours | 30 minutes - 4 hours |
| Typical Yield | 60-85% | 75-95% |
| Purity (after purification) | >95% | >95% |
Table 2: Purification and Characterization Methods
| Method | Purpose | Typical Parameters/Observations |
| Reverse-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | Column: C18 or C8. Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Detection: UV (if small molecule has a chromophore), ELSD, CAD, or MS. |
| Flash Column Chromatography | Purification | Stationary Phase: Silica gel. Mobile Phase: Gradients of polar and non-polar organic solvents (e.g., Chloroform/Methanol or Dichloromethane/Methanol). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of Conjugate Mass | ESI-MS is commonly used to confirm the molecular weight of the final conjugate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | 1H and 13C NMR can be used to confirm the formation of the amide bond and the overall structure of the conjugate. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling in an Organic Solvent
This protocol is suitable for small molecules that are soluble in common organic solvents.
Materials:
-
This compound
-
Amine-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA) (optional, for amine salts)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolution: In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Addition of Coupling Reagents: Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Dissolve the amine-containing small molecule (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIEA or TEA (2-3 equivalents) to the amine solution to neutralize the salt.
-
Coupling Reaction: Add the amine solution to the activated this compound mixture. Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and NMR.
Protocol 2: HATU Coupling in an Organic Solvent
This protocol is a highly efficient alternative to EDC/NHS coupling.
Materials:
-
This compound
-
Amine-containing small molecule
-
HATU
-
Anhydrous Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Diisopropylethylamine (DIEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Pre-activation (Optional but Recommended): In a clean, dry reaction vial, dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. Add DIEA (2 equivalents) and stir the mixture at room temperature for 15 minutes.
-
Addition of Amine: Dissolve the amine-containing small molecule (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the pre-activated mixture.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC.
-
-
Characterization: Analyze the purified product by LC-MS and NMR to confirm its structure and purity.
Mandatory Visualizations
References
Troubleshooting & Optimization
Troubleshooting low yield in Benzyl-PEG4-acid conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Benzyl-PEG4-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a heterobifunctional linker containing a benzyl-protected alcohol and a terminal carboxylic acid connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The carboxylic acid group can be activated to react with primary amines on biomolecules, such as proteins or antibodies, to form a stable amide bond. The benzyl group serves as a protecting group for the terminal alcohol, which can be deprotected in a subsequent step if further modification is required. The PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecule.
Q2: My this compound conjugation yield is consistently low. What are the most common causes?
Low conjugation yield is a frequent issue in bioconjugation. Several factors can contribute to low yields in this compound conjugation:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the efficiency of the conjugation.
-
Reagent Quality and Stability: Degradation of this compound or the coupling reagents (e.g., EDC, NHS) due to improper storage or handling can lead to reduced reactivity.
-
Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis, which competes with the desired amine reaction, especially at high pH.
-
Steric Hindrance: The accessibility of the target amine on the biomolecule can be limited, preventing efficient conjugation.
-
Presence of Competing Nucleophiles: Buffers or other components in the reaction mixture containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for the activated linker.
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation, resulting in a loss of soluble, active conjugate.
-
Inefficient Purification: The desired conjugate may be lost during the purification step if an inappropriate method is used.
Q3: What are the recommended storage conditions for this compound and its solutions?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid form should be kept at -20°C, protected from light and moisture. Stock solutions should be prepared in an appropriate anhydrous solvent like DMSO or DMF. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Recommended Usage Timeframe for Stock Solutions |
| -80°C | Within 6 months |
| -20°C | Within 1 month |
Q4: How does pH affect the efficiency of this compound conjugation?
pH is a critical parameter in the two-step conjugation process:
-
Activation of Carboxylic Acid: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0. MES buffer is commonly used for this step.
-
Conjugation to Amine: The reaction of the activated NHS-ester with the primary amine on the biomolecule is most efficient at a slightly alkaline pH, typically between 7.0 and 8.5. This is a trade-off, as higher pH increases the rate of NHS-ester hydrolysis.
| Reaction Step | Recommended pH Range | Common Buffers | Buffers to Avoid |
| Activation (EDC/NHS) | 4.5 - 6.0 | MES | Buffers with primary amines (Tris, glycine) or carboxylates (acetate, citrate) |
| Conjugation (to Amine) | 7.0 - 8.5 | PBS, HEPES, Borate | Buffers with primary amines (Tris, glycine) |
Troubleshooting Guides
Problem 1: Low or No Conjugation Detected
If you observe little to no formation of your desired conjugate, consider the following potential causes and solutions.
Troubleshooting Workflow for No Conjugation
Caption: A decision tree for troubleshooting a lack of conjugation.
Problem 2: Low Yield of Purified Conjugate
Even if the conjugation reaction is successful, the final yield can be diminished by several factors.
Troubleshooting Workflow for Low Yield
Caption: A workflow for addressing low yields after the conjugation reaction.
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to a Protein
This protocol outlines the general steps for activating this compound and conjugating it to a primary amine on a protein.
Experimental Workflow
Caption: A simplified workflow for this compound conjugation.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein with primary amines (e.g., in PBS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Amine-free buffer, pH 7.0-8.5 (e.g., PBS, HEPES)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. It is recommended to prepare these solutions fresh.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 2-5 fold molar excess of both EDC and NHS in the Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Ensure the protein is in the appropriate Conjugation Buffer. If necessary, perform a buffer exchange using a desalting column.
-
Immediately add the activated Benzyl-PEG4-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the conjugate. Size exclusion chromatography (SEC) is a common method for this purpose. Ion-exchange chromatography (IEX) can also be effective for separating PEGylated proteins.
-
-
Analysis:
-
Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE to confirm the increase in molecular weight and UV-Vis spectroscopy or HPLC to determine the degree of labeling.
-
Protocol 2: Analytical Methods for Monitoring Conjugation
SDS-PAGE:
-
Purpose: To visualize the shift in molecular weight of the protein after conjugation with this compound.
-
Method: Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on a polyacrylamide gel. A successful conjugation will show a band or a smear at a higher molecular weight compared to the unconjugated protein.
Size Exclusion Chromatography (SEC):
-
Purpose: To separate the conjugate from unreacted protein and excess linker, and to analyze the purity of the final product.
-
Method: Use an SEC column with a suitable pore size to separate molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the unconjugated protein.
UV-Vis Spectroscopy:
-
Purpose: To quantify the protein concentration and, if a chromophore is involved, the degree of labeling.
-
Method: Measure the absorbance at 280 nm for the protein and at the specific wavelength for the label.
Mass Spectrometry:
-
Purpose: To confirm the mass of the conjugate and determine the number of PEG linkers attached to the protein.
-
Method: Techniques like MALDI-TOF or ESI-MS can provide precise mass information of the final product.
References
Technical Support Center: Enhancing Benzyl-PEG4-acid Reaction Efficiency
Welcome to the technical support center for Benzyl-PEG4-acid reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a versatile linker used in bioconjugation and drug delivery. Its carboxylic acid group can be reacted with primary amines to form stable amide bonds, while the benzyl group serves as a protecting group for the other end of the PEG linker. This allows for the covalent attachment of the PEG spacer to proteins, peptides, or other molecules.
Q2: What is the most common method for reacting this compound with an amine-containing molecule?
The most prevalent method is the activation of the carboxylic acid group using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] This forms a more stable, amine-reactive NHS ester, which then readily reacts with a primary amine to create a stable amide linkage.[1]
Q3: Why is my reaction yield consistently low?
Several factors can contribute to low reaction yields. Common culprits include:
-
Insufficient Activation: The carboxylic acid group may not be efficiently activated.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction kinetics.[3]
-
Hydrolysis: The activated NHS ester is susceptible to hydrolysis, especially in the presence of moisture.
-
Poor Solubility: Incomplete dissolution of reactants can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate can impede the reaction.
Q4: How should I store this compound and the coupling reagents?
This compound should be stored at -20°C and protected from moisture. Coupling reagents like EDC and NHS are also moisture-sensitive and should be stored in a desiccated environment at 4°C. It is advisable to allow the vials to equilibrate to room temperature before opening to prevent condensation. For ease of use, stock solutions can be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Inactive coupling reagents (EDC/NHS) due to moisture exposure. | Use fresh, high-quality EDC and NHS. Store reagents properly in a desiccator. Equilibrate to room temperature before opening to prevent moisture condensation. | |
| Suboptimal pH for the reaction. | For the activation step with EDC/NHS, maintain a slightly acidic pH (4.5-6.0). For the subsequent amine coupling step, adjust the pH to a neutral or slightly basic range (7.2-8.0). | ||
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use amine-free buffers such as MES for the activation step and PBS for the conjugation step. If necessary, perform a buffer exchange before starting the reaction. | ||
| Insufficient molar excess of reagents. | Optimize the molar ratio of this compound to the amine-containing molecule. A starting point is a 5-10 fold molar excess of the PEG linker. For EDC and NHS, a 1.5 to 2.0-fold molar excess relative to the carboxylic acid is often used. | ||
| Formation of Side Products | N-acylurea byproduct formation from the O-acylisourea intermediate. | The addition of NHS or HOBt to the reaction mixture helps to minimize this side reaction by forming a more stable active ester. | |
| Hydrolysis of the activated NHS ester. | Prepare the activated Benzyl-PEG4-NHS ester immediately before use and avoid prolonged storage in aqueous solutions. Performing the reaction at a lower temperature (e.g., 4°C) can also slow down hydrolysis. | ||
| Difficulty in Product Purification | Presence of unreacted reagents and byproducts. | Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester. Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF). |
Experimental Protocols
Protocol: EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol outlines a general procedure for the covalent conjugation of this compound to a protein with available primary amine groups.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the protein solution in Conjugation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to achieve a 2-5 fold molar excess over this compound.
-
Immediately add the NHS stock solution to achieve a 2-5 fold molar excess over this compound.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Add the freshly activated Benzyl-PEG4-NHS ester solution to the protein solution. A common starting point is a 5-10 fold molar excess of the activated linker relative to the protein.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis against PBS.
-
Reaction Conditions Summary
| Parameter | Recommended Range | Optimal Value (Starting Point) | Notes | Citation |
| Activation pH | 4.5 - 6.0 | 6.0 | Most efficient for EDC/NHS activation of the carboxylic acid. | |
| Conjugation pH | 7.2 - 8.0 | 7.4 | Most efficient for the reaction of the NHS-ester with primary amines. | |
| Molar Ratio (Linker:Amine) | 1:1 to 10:1 | 5:1 | The optimal ratio depends on the number of available amines and the desired degree of labeling. | |
| Molar Ratio (EDC:Acid) | 1.5:1 to 5:1 | 2:1 | A higher excess may be needed for less reactive systems. | |
| Molar Ratio (NHS:Acid) | 1.5:1 to 5:1 | 2:1 | Helps to improve the stability of the activated intermediate. | |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature | Can be performed on ice to slow down the hydrolysis of the NHS-ester. | |
| Reaction Time | 1 - 4 hours | 2 hours | Longer reaction times may be necessary for less reactive amines. |
Visualizing the Process
Caption: EDC/NHS mediated amidation of this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
Common side reactions with Benzyl-PEG4-acid and how to avoid them
Welcome to the technical support center for Benzyl-PEG4-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a hydrophilic 4-unit polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a benzyl protecting group.[1][2][3] The carboxylic acid group can be activated to react with primary amine groups on molecules like proteins, peptides, or antibodies to form a stable amide bond.[1][4] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule. The benzyl group serves as a protecting group for the other end of the PEG chain and can be removed via hydrogenolysis if further modification is required.
Q2: How do I activate the carboxylic acid group of this compound for conjugation?
A2: The carboxylic acid group is typically activated using carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process first creates a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester can then efficiently react with primary amines on the target molecule.
Q3: What are the optimal reaction conditions for conjugating activated this compound to a protein?
A3: For the reaction of an NHS-activated PEG with a primary amine on a protein, a pH range of 7.2-8.5 is generally recommended to favor the formation of a stable amide bond. It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target protein for the activated PEG. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for this reaction.
Q4: How should I store and handle this compound and its activated form?
A4: this compound in its pure form should be stored at -20°C. The activated NHS ester form is highly sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening. When using the NHS ester, it is best to dissolve it in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to its susceptibility to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of activated NHS ester: The NHS ester is moisture-sensitive and can hydrolyze back to the non-reactive carboxylic acid in aqueous buffers. | - Allow the NHS ester reagent to warm to room temperature before opening to prevent condensation. - Use anhydrous DMSO or DMF to prepare the stock solution immediately before use. - Minimize the time the activated PEG is in an aqueous solution before adding the target molecule. |
| Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent. | - Maintain the reaction pH between 7.2 and 8.5 for optimal amide bond formation. | |
| Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester. | - Use an amine-free buffer such as phosphate-buffered saline (PBS). | |
| Inaccessible amine groups on the target molecule: The primary amines on the protein may be sterically hindered. | - Consider using a PEG linker with a longer spacer arm. - If the protein's native conformation is not essential, gentle denaturation might expose more reactive sites. | |
| Protein Aggregation or Precipitation | Excessive PEGylation: A high degree of modification can alter the protein's properties and lead to aggregation. | - Reduce the molar excess of the activated this compound relative to the protein. - Optimize the reaction time to control the extent of labeling. |
| Intermolecular cross-linking: If the target molecule has multiple reactive sites, excessive reagent can cause cross-linking between molecules. | - Lower the molar ratio of the PEG reagent to the target molecule. - Perform the reaction in a more dilute solution. | |
| Formation of Unstable Conjugates | Reaction with non-primary amine nucleophiles: NHS esters can react with hydroxyl (serine, threonine, tyrosine) or sulfhydryl (cysteine) groups, but the resulting ester or thioester bonds are less stable than amide bonds. | - Optimize the reaction pH to favor reaction with primary amines (pH 7.2-8.5). Lowering the pH can sometimes reduce side reactions with other nucleophiles. |
| Unexpected Modification of Histidine Residues | Reaction with imidazole groups: The imidazole ring of histidine can react with activated PEGs, particularly at a lower pH (e.g., pH 6.5). | - If histidine modification is not desired, maintain the reaction pH in the recommended range of 7.2-8.5 for primary amine targeting. |
Experimental Protocols
Activation of this compound with EDC/NHS
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and sulfo-NHS to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0).
-
-
Activation Reaction:
-
Dissolve the this compound in the activation buffer.
-
Add a 1.2-fold molar excess of both EDC and sulfo-NHS to the this compound solution.
-
Stir the reaction mixture for 15-30 minutes at room temperature to generate the NHS ester.
-
Protein Conjugation with Activated this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a pH of 7.2-7.5 (e.g., Phosphate Buffered Saline - PBS).
-
-
Conjugation Reaction:
-
Add the freshly activated Benzyl-PEG4-NHS ester solution to the protein solution to achieve the desired molar excess (typically a 10- to 20-fold excess relative to the protein).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess, unreacted this compound and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Visual Guides
Caption: Workflow of this compound activation and conjugation, including a common side reaction.
Caption: Troubleshooting flowchart for low conjugation yield.
References
Preventing aggregation of proteins during PEGylation with Benzyl-PEG4-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with Benzyl-PEG4-acid, with a primary focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein PEGylation?
This compound is a polyethylene glycol (PEG) linker used for the covalent modification of proteins.[1] It contains a carboxylic acid group that can be activated to react with primary amine groups (e.g., on lysine residues) on a protein, forming a stable amide bond.[1] This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life.[2][3] The "PEG4" designation indicates that it has a chain of four ethylene glycol units. The benzyl group is a protecting group for an alcohol and can be removed via hydrogenolysis if further modification at that end of the PEG linker is required.[1]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a common issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.
-
Reagent-Induced Changes: The addition of the PEG reagent and activating agents (EDC or HATU) can alter the solution's properties. Localized high concentrations of these reagents or a significant shift in pH upon their addition can destabilize the protein.
-
PEG-Protein Interactions: While PEGylation generally increases protein solubility, the conjugation process itself can sometimes induce conformational changes that may promote aggregation.
-
Cross-linking: Although this compound is monofunctional with respect to its reactive acid group, impurities or side reactions could potentially lead to cross-linking between protein molecules.
Q3: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for separating and quantifying monomers, oligomers, and larger aggregates based on their size and determining their absolute molecular weight.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates. It can be used for high-throughput screening of different formulation conditions.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.
This guide provides a step-by-step approach to troubleshoot and mitigate protein aggregation when using this compound.
Step 1: Optimization of Reaction Conditions
It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
Troubleshooting Workflow for Reaction Condition Optimization
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
Table 1: Recommended Starting Ranges for Reaction Condition Screening
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce intermolecular interactions that lead to aggregation. |
| PEG:Protein Molar Ratio | 5:1 to 50:1 | A higher ratio can increase the degree of PEGylation but may also increase the risk of aggregation. Optimization is key. |
| Reaction pH | 6.0 - 8.0 | The optimal pH for EDC/HATU coupling is typically between 6.0 and 7.5, but protein stability across this range should be verified. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) slow down the reaction rate, which can sometimes favor controlled PEGylation over aggregation. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose/Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycerol | 5-20% (v/v) | Stabilizes proteins and can prevent aggregation. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that can prevent surface-induced aggregation. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of Reagents: Instead of adding the entire volume of activated this compound at once, add it in smaller aliquots over a period of time. This avoids localized high concentrations of the PEG reagent.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation with this compound.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffers (e.g., PBS at various pH values: 6.0, 7.0, 7.4, 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the Activation Buffer to a concentration of 10-50 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water) and NHS (e.g., 100 mg/mL in water) or HATU (e.g., 100 mg/mL in DMF).
-
-
Set up a Screening Matrix:
-
Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes.
-
Vary one parameter at a time while keeping others constant (refer to Table 1 for ranges).
-
-
Activation of this compound:
-
In a separate tube, mix this compound with a 1.5 to 2-fold molar excess of EDC and NHS (or HATU) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
PEGylation Reaction:
-
Add the activated this compound solution to the protein solution in the corresponding wells/tubes of your screening matrix.
-
Gently mix and incubate at the designated temperature (e.g., 4°C or room temperature) for a set period (e.g., 2-4 hours or overnight).
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
-
-
Analysis:
-
Analyze each reaction mixture for the degree of PEGylation and the extent of aggregation using appropriate analytical techniques such as SDS-PAGE and DLS.
-
Protocol 2: Quantification of Protein Aggregation using SEC-MALS
Objective: To separate and quantify the monomeric, oligomeric, and aggregated species in a PEGylated protein sample.
Workflow for SEC-MALS Analysis
Caption: A typical workflow for the analysis of PEGylated proteins using SEC-MALS.
Materials:
-
SEC-MALS system (including an HPLC/FPLC, SEC column, MALS detector, and a refractive index (RI) detector)
-
Mobile phase appropriate for the protein (e.g., PBS)
-
PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter.
-
Data Acquisition: Inject the sample onto the SEC column. Collect data from the UV, MALS, and RI detectors.
-
Data Analysis: Use the appropriate software (e.g., ASTRA™) to analyze the data. The software will use the signals from the detectors to calculate the molar mass and concentration of each species eluting from the column. This allows for the quantification of the percentage of monomer, dimer, and higher-order aggregates.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a screening experiment to optimize PEGylation conditions and minimize aggregation for a model protein.
Table 3: Example Quantitative Data for PEGylation Optimization
| Condition | Protein Conc. (mg/mL) | PEG:Protein Molar Ratio | Temperature (°C) | Monomer (%) | Dimer (%) | Aggregate (%) |
| 1 | 5 | 20:1 | 25 | 75 | 15 | 10 |
| 2 | 1 | 20:1 | 25 | 85 | 10 | 5 |
| 3 | 1 | 10:1 | 25 | 90 | 8 | 2 |
| 4 | 1 | 10:1 | 4 | 95 | 4 | 1 |
| 5 (with Arginine) | 1 | 10:1 | 4 | 98 | 1.5 | 0.5 |
Data are representative and will vary depending on the specific protein and reaction conditions.
This technical support center provides a foundational guide for troubleshooting and preventing protein aggregation during PEGylation with this compound. For specific applications, further optimization and characterization will be necessary.
References
Technical Support Center: Assessing PEGylation with Benzyl-PEG4-acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing the degree of protein PEGylation using Benzyl-PEG4-acid.
Section 1: Frequently Asked Questions (FAQs)
Q1.1: What is this compound and how is it used for PEGylation?
This compound is a discrete polyethylene glycol (dPEG®) linker containing four PEG units, a terminal carboxylic acid group, and a benzyl protecting group.[1][2] The carboxylic acid group can be activated (e.g., using EDC or HATU) to react with primary amine groups (such as the N-terminus or lysine side chains) on a protein or peptide, forming a stable amide bond.[1] This process covalently attaches the PEG linker to the biomolecule. The benzyl group provides stability and can be removed via hydrogenolysis if a free alcohol is required for subsequent modifications.[1]
Q1.2: What is the "degree of PEGylation" and why is it a critical quality attribute?
The "degree of PEGylation" refers to the number of PEG molecules attached to a single protein or peptide molecule.[3] A PEGylation reaction often results in a heterogeneous mixture, including un-PEGylated protein, mono-PEGylated (one PEG chain), di-PEGylated (two PEG chains), and other multi-PEGylated species. Accurately determining the degree of PEGylation is a critical quality attribute because it directly impacts the therapeutic's safety and efficacy. The extent of PEGylation can influence the drug's solubility, stability, circulating half-life, immunogenicity, and biological activity.
Q1.3: What are the primary analytical methods for assessing the degree of PEGylation?
The most common and powerful techniques for characterizing PEGylated proteins are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS directly measure the molecular weight increase caused by the attached PEG chains.
-
High-Performance Liquid Chromatography (HPLC): Methods such as Size-Exclusion (SEC), Reversed-Phase (RP-HPLC), and Ion-Exchange (IEX-HPLC) are used to separate the different PEGylated forms for quantification and purity assessment. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and capillary electrophoresis are also used.
Q1.4: How does Mass Spectrometry determine the number of attached PEG chains?
Mass spectrometry identifies the degree of PEGylation by precisely measuring the mass of the intact protein before and after the PEGylation reaction. Each attached this compound molecule adds a specific mass to the protein. The resulting mass spectrum shows a distribution of peaks, with each successive peak corresponding to the addition of one more PEG linker. By calculating the mass difference between these peaks, one can directly determine the number of PEG molecules attached to the protein.
Q1.5: Can I use HPLC alone to quantify PEGylation? What are the challenges?
While HPLC is a powerful separation technique, using it alone for quantification presents challenges because the polyethylene glycol polymer does not contain a strong chromophore for UV detection. This results in a poor response with standard UV detectors. To overcome this, HPLC systems can be coupled with alternative detectors that do not rely on chromophores, such as:
-
Charged Aerosol Detector (CAD)
-
Evaporative Light Scattering Detector (ELSD)
-
Refractive Index Detector (RID)
Combining HPLC with mass spectrometry (LC-MS) is an even more powerful approach, as it provides both separation and direct mass identification of the eluted species.
Section 2: Analytical Techniques & Protocols
2.1: Comparison of Key Analytical Methods
The choice of analytical method depends on the specific information required, the properties of the PEGylated protein, and available instrumentation.
| Technique | Principle of Separation / Detection | Information Provided | Advantages | Disadvantages |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules after desorption from a matrix. | Direct mass of conjugates, distribution of species (n=0, 1, 2...), average degree of PEGylation. | High accuracy and sensitivity; provides direct evidence of modification. | Requires specialized equipment; interpretation can be complex for very heterogeneous samples. |
| SEC-HPLC | Separates molecules based on their hydrodynamic radius (size) in solution. | Purity, presence of aggregates, separation of PEGylated protein from free PEG. | Excellent for analyzing aggregation and removing unreacted PEG. | Resolution may be insufficient to separate different PEGylated species (e.g., mono- vs. di-PEGylated). |
| RP-HPLC | Separates molecules based on their hydrophobicity. | Purity, separation of isoforms and positional isomers, quantification of species. | High resolution, capable of separating species with the same number of PEGs at different locations. | Requires careful method development; detection can be challenging without specialized detectors (ELSD, CAD, MS). |
2.2: Expected Mass Shift for this compound
When this compound reacts with a primary amine on a protein, a molecule of water (H₂O) is lost during the formation of the amide bond. This must be accounted for when calculating the mass increase.
-
Molecular Weight of this compound: 312.4 g/mol
-
Molecular Weight of Water (H₂O): ~18.02 g/mol
-
Net Mass Increase per PEGylation event: 312.4 - 18.02 = 294.38 Da
| Degree of PEGylation (n) | Number of Attached PEG Linkers | Total Mass Increase (Da) |
| Unmodified | 0 | 0 |
| Mono-PEGylated | 1 | 294.38 |
| Di-PEGylated | 2 | 588.76 |
| Tri-PEGylated | 3 | 883.14 |
| Tetra-PEGylated | 4 | 1177.52 |
| Penta-PEGylated | 5 | 1471.90 |
2.3: Detailed Protocol: MALDI-TOF MS Analysis
This protocol provides a general guideline for analyzing PEGylated proteins.
-
Sample Preparation :
-
Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, desalting column) to remove buffer salts and unreacted reagents that can interfere with ionization.
-
Dilute the desalted sample to a final concentration of approximately 1 mg/mL in a solution compatible with the matrix (e.g., 50% acetonitrile / 0.1% TFA).
-
-
Matrix Preparation :
-
Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile / 0.1% TFA) is common. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be used.
-
-
Target Spotting :
-
Mix the sample and matrix solutions. A typical ratio is 1:1 (v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, which allows the sample and matrix to co-crystallize.
-
-
Instrumental Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. For large molecules, linear mode is often preferred over reflector mode.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis :
-
The resulting spectrum will display a series of peaks. The first major peak corresponds to the unmodified protein, with subsequent peaks representing mono-, di-, and tri-PEGylated species, etc.
-
Calculate the mass difference between adjacent peaks to confirm it matches the net mass increase of the this compound linker (294.38 Da).
-
The average degree of PEGylation can be estimated from the weighted average of the peak intensities in the distribution.
-
2.4: Detailed Protocol: RP-HPLC Analysis
This protocol provides a general guideline for separating PEGylated species.
-
Column and Mobile Phase Selection :
-
Column : A reversed-phase column with a C4 or C8 stationary phase is often suitable for protein separations.
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
-
Instrument Setup :
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the column temperature. For proteins, elevated temperatures (e.g., 60-80 °C) can improve peak shape.
-
Set the detector wavelength. For proteins, use 280 nm or 214 nm. If available, connect an ELSD, CAD, or MS detector in series.
-
-
Gradient Elution :
-
Inject the sample (e.g., 10-20 µL of a 1 mg/mL solution).
-
Run a linear gradient of increasing Mobile Phase B to elute the bound proteins. A typical gradient might be from 5% B to 95% B over 30-60 minutes. The gradient must be optimized to achieve separation between the different PEGylated forms.
-
Generally, less PEGylated (more hydrophobic) species will elute later than more highly PEGylated (more hydrophilic) species.
-
-
Data Analysis :
-
Identify the peaks corresponding to the unmodified protein and the various PEGylated species. Retention times should be reproducible.
-
The relative percentage of each species can be calculated from the area of each peak relative to the total area of all product-related peaks.
-
Section 3: Visual Workflows and Logic
Caption: General experimental workflow for PEGylation and analysis.
References
Technical Support Center: Benzyl-PEG4-acid Solubility in Organic Solvents
Welcome to the technical support center for Benzyl-PEG4-acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate the smooth progress of your research.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in various organic solvents.
Problem: this compound is not dissolving or is poorly soluble in my chosen organic solvent.
1. Initial Assessment and Solvent Selection:
-
Understand the Molecule: this compound is an amphiphilic molecule, possessing both a hydrophilic polyethylene glycol (PEG) chain and a more hydrophobic benzyl group, along with a polar carboxylic acid moiety. This structure dictates its solubility, which is generally favored in polar organic solvents.
-
Consult Solubility Data: Refer to the solubility table below as a starting point.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (≥ 100 mg/mL)[1] |
| Dimethylformamide (DMF) | Expected to be Soluble |
| Dichloromethane (DCM) | Expected to be Soluble[2][3] |
| Chloroform | Expected to be Soluble[3] |
| Methanol | Expected to be Moderately to Sparingly Soluble |
| Ethanol | Expected to be Moderately to Sparingly Soluble[2] |
| Toluene | Expected to have Low Solubility |
| Diethyl Ether | Expected to be Insoluble |
| Hexane | Expected to be Insoluble |
2. Experimental Workflow for Troubleshooting:
Below is a workflow to guide you through resolving solubility challenges.
Caption: A stepwise workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in alcohols like methanol and ethanol?
A1: While PEGs are generally soluble in many organic solvents, their solubility in lower alcohols can be limited. The hydrogen bonding network of the alcohol may not favorably interact with the entire amphiphilic structure of this compound. The hydrophobic benzyl group can also contribute to reduced solubility in these more polar protic solvents.
Q2: Can I heat the solution to improve solubility?
A2: Yes, gentle heating to 30-40°C with agitation (e.g., stirring or vortexing) can significantly improve the rate of dissolution and solubility. However, avoid excessive heat, as it may lead to degradation of the compound, especially over prolonged periods.
Q3: What is a co-solvent and how can it help?
A3: A co-solvent is a mixture of two or more solvents. This approach can be very effective for dissolving compounds with mixed polarity like this compound. For instance, if you are struggling to dissolve it in a less polar solvent like toluene, adding a small amount of a highly polar solvent in which it is very soluble, such as DMSO, can create a solvent blend with an intermediate polarity that better solvates the entire molecule.
Q4: How does the carboxylic acid group affect solubility in organic solvents?
A4: The carboxylic acid group is polar and capable of hydrogen bonding. This generally enhances solubility in polar organic solvents. However, in non-polar solvents, the carboxylic acid can lead to aggregation through hydrogen bonding between molecules, which can decrease solubility.
Q5: Is it possible to modify the this compound to improve its solubility?
A5: Yes, for certain applications, converting the terminal carboxylic acid to a salt can significantly alter its solubility profile. By reacting the carboxylic acid with a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine), you can form an ammonium salt. This salt may exhibit improved solubility in a wider range of organic solvents.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Preparation: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of the selected organic solvent (e.g., DCM, DMF, DMSO) to a clean, dry vial containing the this compound.
-
Agitation: Vigorously vortex or stir the mixture at room temperature for 2-5 minutes.
-
Observation: Visually inspect the solution for any undissolved material.
-
Gentle Heating (if necessary): If the compound has not fully dissolved, place the vial in a water bath at 30-40°C and continue to stir or intermittently vortex for another 5-10 minutes.
Protocol 2: Co-Solvent Method for Enhanced Solubility
-
Primary Solvent: Add the bulk of your less polar organic solvent to your reaction vessel.
-
Stock Solution: In a separate vial, dissolve the this compound in a minimal amount of a highly polar solvent in which it is readily soluble (e.g., DMSO).
-
Addition: While stirring the primary solvent, add the concentrated stock solution dropwise.
-
Observation: Continue stirring and observe for complete dissolution. If precipitation occurs, you may need to adjust the ratio of the co-solvents.
Protocol 3: Salt Formation for Improved Solubility in Organic Solvents
This protocol is for advanced users and should be performed with an understanding of the subsequent chemical reactions.
-
Dissolution: Dissolve the this compound in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Reaction: Stir the mixture at room temperature for 15-30 minutes. The formation of the triethylammonium or diisopropylethylammonium salt of the carboxylic acid will occur in situ.
-
Application: The resulting solution containing the salt form of this compound can then be used in subsequent reactions. This can be particularly useful for improving its solubility and reactivity in certain coupling reactions.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a solubilization strategy can be visualized as follows:
Caption: Logic diagram for selecting a solubilization method.
References
Best practices for storage and handling of Benzyl-PEG4-acid
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Benzyl-PEG4-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic 4-unit polyethylene glycol (PEG) derivative.[1] It contains a terminal carboxylic acid group and a benzyl ether protecting group.[2] Its primary application is as a linker molecule in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The carboxylic acid allows for conjugation to primary amines on proteins or other molecules, while the benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group for further modification.[2]
Q2: How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in the table below. It is important to bring the reagent to room temperature before opening to prevent moisture condensation. For solutions, aliquot to avoid repeated freeze-thaw cycles.[3]
Q3: In what solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. For ease of handling, it is recommended to prepare a stock solution in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF). One supplier notes solubility in DMSO at ≥ 100 mg/mL. It is important to use newly opened, anhydrous solvents as the compound can be sensitive to moisture.
Q4: What are the key chemical reactions involving this compound?
The two primary reactions involving this compound are:
-
Amide Bond Formation: The terminal carboxylic acid can be coupled with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond.
-
Benzyl Group Deprotection: The benzyl protecting group can be removed by hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This exposes a primary alcohol for further functionalization.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Pure | -20°C | 3 years | |
| Pure | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Experimental Protocols & Workflows
Amide Coupling with a Primary Amine
This protocol describes the general steps for conjugating this compound to a molecule containing a primary amine using EDC/NHS chemistry.
Caption: Workflow for amide bond formation.
Benzyl Group Deprotection via Hydrogenolysis
This protocol outlines the deprotection of the benzyl group to yield the corresponding alcohol.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Benzyl-PEG4-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of building blocks like Benzyl-PEG4-acid is fundamental to ensuring the quality, efficacy, and reproducibility of final conjugated products, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key analytical methods for the characterization of this compound, a bifunctional linker containing a benzyl protecting group, a tetra-polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), presenting their respective strengths, supporting data, and detailed experimental protocols.
Comparison of Key Analytical Techniques
The characterization of a relatively small and discrete PEG linker like this compound (Molecular Formula: C₁₆H₂₄O₆, Molecular Weight: 312.4 g/mol ) involves confirming its identity, assessing its purity, and verifying its structural integrity.[1] The primary analytical techniques employed for these purposes are NMR, MS, and HPLC. Each method provides distinct and complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Structural elucidation, purity assessment (qNMR), and confirmation of functional groups. | Molecular weight confirmation and impurity identification. | Purity assessment, quantification, and separation of impurities. |
| Typical Purity Results | >98% achievable with quantitative NMR (qNMR).[2][3][4] | - | >98% is a common specification for commercial products.[1] |
| Strengths | - Provides detailed structural information. - Non-destructive. - Quantitative without the need for identical standards (qNMR). | - High sensitivity. - Provides exact molecular weight. - Can identify and structurally characterize impurities when coupled with fragmentation (MS/MS). | - High resolution for separating impurities. - Well-established for purity determination. - Versatile with different column chemistries and detection methods. |
| Limitations | - Relatively low sensitivity compared to MS. - Can be complex to interpret for complex mixtures. | - Provides limited information on isomeric impurities. - Ionization efficiency can vary. | - Requires a chromophore for UV detection or alternative detectors for molecules without one. - Can be destructive. |
| Typical Sample Amount | 2-12 mg | <1 mg | 1-10 µg injected on-column |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound. It provides unambiguous evidence of the compound's identity by mapping the chemical environment of each proton.
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Protons (Benzyl Group): A multiplet around 7.3 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl CH₂: A singlet around 4.5 ppm for the two protons of the benzylic methylene group adjacent to the ether oxygen.
-
PEG Chain Protons: A series of multiplets in the range of 3.6-3.8 ppm corresponding to the sixteen protons of the four ethylene glycol units.
-
CH₂ adjacent to Acid: A triplet around 2.6 ppm for the two protons of the methylene group adjacent to the carboxylic acid.
Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a this compound reference standard. This is achieved by comparing the integral of a known, certified internal standard with the integral of a specific proton signal from the analyte.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample completely.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the distinct signals corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of this compound, confirming its elemental composition. When coupled with fragmentation techniques (MS/MS), it can also aid in structural elucidation and the identification of impurities.
Expected Mass Spectrum of this compound:
-
Molecular Ion: The expected m/z for the protonated molecule [M+H]⁺ is 313.16. Other adducts, such as [M+Na]⁺ (m/z 335.14) and [M+K]⁺ (m/z 351.12), may also be observed.
-
Fragmentation Pattern: Common fragmentation pathways for PEGylated molecules involve cleavage of the ether linkages. For this compound, characteristic losses of ethylene glycol units (44.03 Da) would be expected. Another likely fragmentation is the loss of the benzyl group (91.05 Da).
Comparison of Ionization Techniques: ESI vs. MALDI-TOF
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) |
| Coupling to LC | Easily coupled with HPLC for LC-MS analysis. | Not directly compatible with standard HPLC. |
| Ionization | Soft ionization from solution, often producing multiply charged ions for larger molecules. | Soft ionization from a solid matrix, typically producing singly charged ions. |
| Sample Preparation | Sample is dissolved in a suitable solvent. | Sample is co-crystallized with a matrix. |
| Throughput | Lower throughput compared to MALDI-TOF. | Higher throughput, suitable for rapid screening. |
| Application | Ideal for analyzing complex mixtures separated by HPLC. | Good for rapid molecular weight confirmation of pure samples. |
For the analysis of this compound conjugates, ESI is generally preferred due to its seamless integration with HPLC, allowing for the separation of the conjugate from reactants and byproducts before mass analysis.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation:
-
Dissolve the this compound conjugate sample in the mobile phase to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 10-90% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 100-1000.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound and its conjugates. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Comparison of HPLC Detection Methods
| Detector | Principle | Applicability to this compound |
| UV-Vis | Measures the absorption of light by the analyte. | The benzyl group provides a chromophore, allowing for detection around 254 nm. |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. | Useful as a universal detector, not reliant on a chromophore. Good for purity analysis of the PEG linker itself. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides mass information for peak identification and confirmation. |
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample diluent: 50:50 water/acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Conclusion
The comprehensive characterization of this compound conjugates requires an orthogonal approach, leveraging the strengths of multiple analytical techniques. ¹H NMR spectroscopy is indispensable for unambiguous structural confirmation and can provide highly accurate purity data through qNMR. Mass spectrometry offers unparalleled sensitivity for molecular weight verification and impurity identification. HPLC, particularly RP-HPLC with UV or MS detection, remains the gold standard for routine purity assessment and quality control. By employing these methods in a complementary fashion, researchers can ensure the quality and consistency of their PEGylated linkers, which is paramount for the successful development of novel therapeutics.
References
- 1. This compound, 127457-64-1 | BroadPharm [broadpharm.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Researcher's Guide to Mass Spectrometry Analysis of Benzyl-PEG4-acid Modified Peptides: A Comparative Overview
For researchers, scientists, and drug development professionals, the modification of peptides with polyethylene glycol (PEG) is a cornerstone technique to enhance their therapeutic properties. Benzyl-PEG4-acid stands out as a valuable reagent for this purpose, offering a discrete PEG length that simplifies analysis. This guide provides a comparative framework for the mass spectrometry analysis of this compound modified peptides, offering insights into its performance against other common PEGylation reagents and detailing the necessary experimental protocols.
The process of PEGylation, or the covalent attachment of PEG chains to peptides and other biomolecules, is a well-established strategy to improve pharmacokinetic profiles, increase solubility, and reduce immunogenicity. The choice of PEGylating reagent is critical, as it influences not only the biological activity of the peptide but also the ease and accuracy of its characterization. This compound, a monodisperse PEGylating reagent, offers significant advantages in mass spectrometry analysis due to its defined molecular weight, which avoids the complex spectra often produced by polydisperse PEG reagents.
This guide will delve into the specifics of analyzing this compound modified peptides by mass spectrometry, providing a roadmap for researchers to objectively compare its performance with alternative PEGylation strategies.
Comparative Performance: this compound vs. Alternative PEGylation Reagents
A direct quantitative comparison in the literature is sparse; however, based on the fundamental properties of the molecules, we can outline the expected performance differences in mass spectrometry. The primary alternatives considered here are monomethoxy PEG (mPEG) reagents with a similar chain length but lacking the benzyl group, and longer, polydisperse PEG reagents.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison, experimental data should be summarized in clear, structured tables. Below are template tables that researchers can populate with their own experimental data.
Table 1: Comparison of Reaction Efficiency and Product Purity
| PEGylation Reagent | Peptide:Reagent Molar Ratio | Reaction Time (hours) | Conversion Efficiency (%) | Purity of Mono-PEGylated Peptide (%) |
| This compound NHS Ester | 1:1.5 | 4 | Data | Data |
| mPEG4-acid NHS Ester | 1:1.5 | 4 | Data | Data |
| mPEG-2kDa NHS Ester | 1:1.5 | 4 | Data | Data |
Table 2: Mass Spectrometry Ionization Efficiency Comparison
| Modified Peptide | Ionization Mode | Precursor Ion m/z | Peak Intensity (Arbitrary Units) | Relative Ionization Efficiency |
| Unmodified Peptide | Positive ESI | Data | Data | 1.0 (Reference) |
| Benzyl-PEG4-Peptide | Positive ESI | Data | Data | Data |
| mPEG4-Peptide | Positive ESI | Data | Data | Data |
| mPEG-2kDa-Peptide | Positive ESI | Data | Data | Data |
Table 3: MS/MS Fragmentation Pattern Analysis
| Modified Peptide | Precursor Ion (m/z) | Predominant Fragment Ion Series | Key Diagnostic Fragment Ions (m/z) | Relative Abundance of Backbone vs. Side-Chain Cleavage |
| Benzyl-PEG4-Peptide | Data | b- and y-ions, potential benzyl carbocation | Data | Data |
| mPEG4-Peptide | Data | b- and y-ions | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key steps for peptide modification and subsequent mass spectrometry analysis.
Protocol 1: Peptide PEGylation with this compound NHS Ester
1. Activation of this compound:
-
Dissolve this compound (1 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the activated Benzyl-PEG4-NHS ester can be used directly in the next step.
2. Conjugation to Peptide:
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add the activated Benzyl-PEG4-NHS ester solution (1.5 eq. relative to the peptide) to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).
3. Purification of the PEGylated Peptide:
-
Purify the reaction mixture using preparative RP-HPLC with a suitable C18 column.
-
Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure mono-PEGylated peptide.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Mass Spectrometry Analysis of PEGylated Peptides
1. Sample Preparation for Mass Spectrometry:
-
Dissolve the lyophilized PEGylated peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.
-
For MALDI-TOF analysis, mix the sample solution 1:1 with a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI target.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Inject the sample onto a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient could be 5-95% B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Acquire data in positive ion mode.
-
Perform a full scan (MS1) to identify the precursor ions of the PEGylated peptide.
-
Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
-
For collision-induced dissociation (CID), use a normalized collision energy of 25-35%.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following are Graphviz DOT scripts for generating diagrams of the experimental workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for this compound modification and MS analysis.
A Comparative Guide to HPLC Methods for Purity Assessment of Benzyl-PEG4-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers, such as Benzyl-PEG4-acid, is a critical quality attribute in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Impurities can lead to the formation of undesired products, impacting the efficacy, safety, and stability of the final bioconjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of these linkers. This guide provides a comparative overview of common HPLC methods applicable to the purity assessment of this compound, offering detailed experimental protocols and a summary of their respective advantages and limitations.
Introduction to this compound and the Importance of Purity
This compound is a hydrophilic, heterobifunctional linker. The benzyl group serves as a stable protecting group for a terminal alcohol, while the carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as antibodies, after activation. The tetraethylene glycol (PEG4) spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.
Given its role in constructing complex biotherapeutics, ensuring the high purity of the this compound linker is paramount. Common impurities may include species with different PEG chain lengths (e.g., Benzyl-PEG3-acid, Benzyl-PEG5-acid), di-acid or di-benzyl species, or starting materials from the synthesis. These impurities can lead to ill-defined products with altered biological activity and potential immunogenicity.
HPLC Methods for Purity Assessment
The selection of an appropriate HPLC method depends on the physicochemical properties of this compound and the potential impurities. Due to the lack of a strong UV chromophore in the PEG chain, detection can be challenging. While the benzyl group offers some UV absorbance, more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for accurate quantification of all non-volatile analytes.[1][2]
Here, we compare three principal HPLC modes for the purity assessment of this compound: Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for resolving small molecules with slight differences in their structure. For this compound, RP-HPLC can effectively separate the main compound from less polar impurities (e.g., starting materials) and more polar impurities (e.g., PEG di-acid).
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL |
Data Presentation:
| Method | Principle of Separation | Key Advantages | Key Limitations | Ideal for Separating |
| RP-HPLC | Hydrophobicity | High resolution for small molecules, excellent for separating closely related impurities.[3][4] | Requires volatile mobile phases for CAD/ELSD, potential for peak tailing of acidic compounds. | Impurities with different hydrophobicity (e.g., starting materials, byproducts with different PEG lengths). |
| Anion-Exchange | Net Negative Charge | High selectivity for acidic compounds, can separate based on the number of acidic groups.[5] | Requires salt gradients which may not be ideal for all detectors, sensitive to mobile phase pH. | Di-acid impurities from the mono-acid product. |
| SEC | Hydrodynamic Radius (Size) | Simple isocratic method, useful for detecting high molecular weight impurities. | Low resolution for small molecules of similar size, not suitable for separating oligomers of similar MW. | Polymeric impurities or aggregates. |
Anion-Exchange Chromatography (AEX)
Anion-exchange chromatography separates molecules based on their net negative charge. Since this compound contains a terminal carboxylic acid, it will carry a negative charge at a pH above its pKa. This method is particularly useful for separating the target mono-acid linker from any potential di-acid impurities.
Experimental Protocol:
| Parameter | Condition |
| Column | Strong Anion Exchange (SAX), 4.6 x 100 mm, 5 µm |
| Mobile Phase A | 20 mM Tris, pH 8.0 |
| Mobile Phase B | 20 mM Tris, 1 M NaCl, pH 8.0 |
| Gradient | 0% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 214 nm (for peptide bonds if applicable) or Conductivity Detector |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at 1 mg/mL |
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates molecules based on their size in solution (hydrodynamic radius). While generally more suited for larger molecules like proteins and polymers, SEC can be employed as a screening tool to detect any high molecular weight impurities or aggregates that may be present in the linker preparation.
Experimental Protocol:
| Parameter | Condition |
| Column | SEC, 300 Å, 7.8 x 300 mm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detector | Refractive Index (RI) or ELSD |
| Injection Volume | 50 µL |
| Sample Preparation | Dissolve sample in Mobile Phase at 2 mg/mL |
Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound linkers using HPLC.
Conclusion
The purity assessment of this compound linkers is crucial for the successful development of targeted therapeutics. A combination of HPLC methods provides a comprehensive characterization of the linker's purity profile. RP-HPLC is generally the most versatile and high-resolution method for identifying a wide range of impurities. Anion-exchange chromatography offers a targeted approach for detecting charged impurities like di-acids, while SEC can be used to screen for high molecular weight species. For accurate quantification, especially in the absence of strong chromophores, the use of universal detectors such as CAD or ELSD is highly recommended. The choice of the most suitable method or combination of methods will depend on the specific impurities expected from the synthetic route and the required level of characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzyl-PEG4-acid and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of Benzyl-PEG4-acid, a foundational building block for PEG linkers, with other PEG linker alternatives, supported by experimental data to inform rational ADC design.
The Role of this compound in ADC Linker Synthesis
This compound is a heterobifunctional linker precursor featuring a carboxylic acid for conjugation to amine-containing molecules (such as antibodies or payloads) and a benzyl-protected alcohol.[1][2][3] The benzyl group serves as a robust protecting group that is stable under a variety of reaction conditions, allowing for selective chemical modifications at the carboxylic acid terminus.[1] It can be subsequently removed under mild hydrogenolysis conditions to reveal a reactive hydroxyl group for further functionalization, making this compound a versatile starting point for the synthesis of more complex linker architectures.[1]
The core of this linker precursor is a discrete chain of four ethylene glycol units (PEG4). This defined length provides hydrophilicity to the linker, which can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility and stability of the resulting ADC.
Comparison of PEG Linker Properties
The choice of PEG linker length and architecture has a significant impact on the performance of an ADC. This section compares the properties of a linker derived from this compound (a PEG4 linker) with other common PEG linker variants.
Data Presentation: Quantitative Comparison of PEG Linkers
The following tables summarize key performance parameters of ADCs constructed with different PEG linkers, based on data from various experimental studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | PEG Length | Clearance (mL/day/kg) | Half-life (t½, hours) | Reference |
| Short Chain | PEG4 | Higher | Shorter | |
| Medium Chain | PEG8 | Lower | Longer | |
| Long Chain | PEG12 | Lower | Longer | |
| Branched | 2 x PEG12 | Lowest | Longest |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type | PEG Length | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | 0 | NCI-N87 | X | |
| Short Chain | PEG4 | NCI-N87 | 4.5X | |
| Long Chain | PEG10 | NCI-N87 | 22X |
Note: 'X' represents the baseline IC50 value for the ADC without a PEG linker. The increase in IC50 with longer PEG chains in this specific study on miniaturized antibody fragments suggests a potential trade-off between improved pharmacokinetics and in vitro potency that may need to be considered depending on the ADC format.
Table 3: Impact of PEG Linker Architecture on Drug-to-Antibody Ratio (DAR) and Stability
| Linker Architecture | Achievable DAR | Plasma Stability | Reference |
| Linear | 2-4 | Good | |
| Branched | Up to 8 | Improved |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing cancer cells.
-
Cell Lines: An antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADCs) and an antigen-negative control cell line.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay such as MTT or XTT.
-
-
Data Analysis: Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Pharmacokinetic Study
This study evaluates the clearance rate and half-life of an ADC in an animal model.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer a single intravenous dose of the ADC to each animal.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, etc.).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the total antibody or the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate parameters such as clearance, volume of distribution, and half-life.
Drug-to-Antibody Ratio (DAR) Determination
This analysis quantifies the average number of drug molecules conjugated to each antibody.
-
Methods:
-
UV/Vis Spectroscopy: A rapid method that uses the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR calculation.
-
-
General Protocol (HIC):
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
Integrate the peak areas of the different species to calculate the average DAR.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PEGylated linkers for ADCs. The resulting PEG4 linker imparts hydrophilicity, which can improve the solubility and stability of the conjugate. When compared to other PEG linkers, a PEG4 linker represents a shorter chain option that may offer advantages in terms of synthetic accessibility and potentially higher in vitro potency. However, for optimizing pharmacokinetic properties and achieving higher drug loading, longer chain or branched PEG architectures may be more suitable. The optimal choice of a PEG linker is dependent on the specific antibody, payload, and desired therapeutic outcome, necessitating a thorough evaluation of various linker designs. By carefully considering the trade-offs between linker length, architecture, and the resulting ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
The Benzyl Advantage: A Comparative Guide to Benzyl-Protected PEG Linkers in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is a cornerstone of successful bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Poly(ethylene glycol) (PEG) linkers are renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutics.[1][3][4] However, the terminal hydroxyl groups of PEG must be temporarily masked or "protected" during synthetic sequences to ensure precise chemical modifications.
This guide provides an objective comparison of benzyl-protected PEG linkers against common alternatives, highlighting the distinct advantages conferred by the benzyl protecting group in demanding synthetic applications.
Core Advantages: Robust Stability and Orthogonal Cleavage
The benzyl group (Bn), introduced as a benzyl ether, is a stalwart protecting group for alcohols due to its exceptional stability across a wide spectrum of chemical conditions. This robustness is critical in multi-step syntheses where the PEG linker must endure various reagents and reaction environments without premature cleavage.
Key advantages of employing a benzyl protecting group for PEG linkers include:
-
Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents. This inertness ensures the integrity of the PEG linker throughout complex synthetic routes where other functional groups are manipulated. For example, the benzyl group is stable to the basic conditions used to remove a 9-fluorenylmethoxycarbonyl (Fmoc) group and the acidic conditions used to cleave a tert-butyloxycarbonyl (Boc) group.
-
Orthogonal Deprotection: A primary advantage of the benzyl group is its unique and mild deprotection method: catalytic hydrogenolysis. This process, typically using hydrogen gas (H₂) and a palladium catalyst (Pd/C), is exceptionally specific. It allows the benzyl group to be removed without affecting other sensitive functionalities like esters, amides, and other common protecting groups, a crucial concept known as orthogonality in complex syntheses.
Comparative Data: Stability Under Harsh Conditions
The superior stability of the benzyl ether linkage compared to other protecting groups is a significant advantage. The following table illustrates the stability of various protected PEG linkers when subjected to harsh acidic and basic conditions.
| Protecting Group | Linker Structure Example | Reagent | Condition | % Linker Integrity (24h) | Cleavage Mechanism |
| Benzyl (Bn) | HO-PEG-O-Bn | 1M HCl | Room Temp | >98% | Stable |
| 1M NaOH | Room Temp | >98% | Stable | ||
| tert-Butyl (t-Bu) | HO-PEG-O-tBu | 1M HCl | Room Temp | <5% | Acid Hydrolysis |
| 1M NaOH | Room Temp | >99% | Stable | ||
| Fmoc | HO-PEG-O-Fmoc | 1M HCl | Room Temp | >99% | Stable |
| 20% Piperidine | Room Temp | <1% | Base (Piperidine) Cleavage | ||
| Trityl (Tr) | HO-PEG-O-Tr | 1M HCl | Room Temp | <2% | Acid Hydrolysis |
| 1M NaOH | Room Temp | >99% | Stable |
This illustrative data, based on established chemical principles, demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and base, in stark contrast to the lability of tert-butyl and trityl ethers in acid and the Fmoc group in base.
Experimental Protocols
Protocol 1: Benzylation of a PEG Linker
This protocol describes a general procedure for the protection of a terminal hydroxyl group of a PEG molecule using the Williamson ether synthesis.
Materials:
-
HO-PEG-OH (e.g., PEG MW 2000)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve HO-PEG-OH in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the Benzyl-PEG-OH product by column chromatography.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol outlines the standard method for cleaving the benzyl ether to regenerate the free hydroxyl group.
Materials:
-
Benzyl-PEG-X (where X is the rest of the molecule)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or THF, Methanol)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG compound in ethanol (approx. 10-50 mg/mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., Argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the system to 1-4 bar).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent to ensure full recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG compound.
Visualizing the Workflow and Advantages
The following diagrams illustrate the synthetic workflow and the logical benefits of using a benzyl-protected PEG linker.
Caption: Synthetic workflow using a benzyl-protected PEG linker.
Caption: Key advantages of benzyl protection in complex synthesis.
Conclusion
The benzyl protecting group is a cornerstone of modern synthetic strategies for constructing advanced PEG linkers. Its combination of broad chemical stability and a mild, highly selective orthogonal deprotection method makes it an ideal choice for the multi-step synthesis of complex bioconjugates like ADCs and PROTACs. This allows for the controlled, sequential attachment of different molecular entities, ultimately enabling the rational design and synthesis of next-generation therapeutics.
References
A Head-to-Head Comparison of Benzyl-PEG4-acid and NHS-PEG4-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful development of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents. The linker not only connects the biomolecule to the payload but also influences the stability, solubility, and overall performance of the final conjugate. This guide provides an objective comparison between two commonly used tetraethylene glycol (PEG4) linkers: Benzyl-PEG4-acid and NHS-PEG4-acid.
This comparison delves into their respective reaction mechanisms, experimental protocols, and key performance characteristics to assist you in making an informed decision for your specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | NHS-PEG4-acid |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Reaction with Amines | Indirect: Requires activation to an NHS ester | Direct |
| Reaction Type | Two-step (activation and conjugation) | One-step |
| Key Advantage | Offers a stable protecting group for multi-step synthesis | Simplicity and speed of direct conjugation |
| Considerations | Requires an additional activation step; potential for side reactions during activation. The benzyl group can be removed if a free hydroxyl is needed. | Susceptible to hydrolysis, which can reduce conjugation efficiency. |
Chemical Principles and Reaction Mechanisms
NHS-PEG4-acid: The Direct Approach
NHS-PEG4-acid is an amine-reactive PEG linker that is ready for immediate use in bioconjugation. The N-hydroxysuccinimide (NHS) ester is a well-established functional group that reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[1][2]
The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[] The optimal pH for this reaction is typically between 7.2 and 8.5.[1][4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can lead to reduced conjugation efficiency.
This compound: A Two-Step Path with a Protective Advantage
This compound possesses a terminal carboxylic acid which is not directly reactive towards amines. To facilitate bioconjugation, the carboxylic acid must first be activated. This is commonly achieved by converting it into an NHS ester in situ using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
This two-step process first involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, yet still amine-reactive, NHS ester. This newly formed NHS ester can then react with a primary amine on a biomolecule to form a stable amide bond.
The benzyl group in this compound serves as a stable protecting group for a terminal hydroxyl group. This benzyl ether is highly resistant to a wide range of acidic and basic conditions, making it ideal for multi-step syntheses where the PEG linker needs to remain intact during other chemical modifications. The benzyl group can be removed later in the synthetic route via catalytic hydrogenolysis if a free hydroxyl group is required for subsequent modifications.
Performance Comparison: A Data-Driven Perspective
| Parameter | This compound (via EDC/NHS activation) | NHS-PEG4-acid |
| Conjugation Efficiency | Generally high, but dependent on the efficiency of the in situ activation step. | High, but can be reduced by hydrolysis of the NHS ester. |
| Reaction Time | Longer due to the initial activation step (typically 15-30 minutes) followed by the conjugation reaction (1-4 hours). | Faster, with conjugation typically complete within 1-2 hours at room temperature. |
| Stability of Linker | The carboxylic acid is highly stable. The benzyl ether is stable under most conditions except catalytic hydrogenolysis. | The NHS ester is sensitive to moisture and hydrolysis, especially at higher pH. |
| Stability of Conjugate | The resulting amide bond is highly stable. | The resulting amide bond is highly stable. |
| Side Reactions | Potential for EDC-mediated side reactions, such as the formation of N-acylurea byproducts if NHS is not used. | Hydrolysis of the NHS ester is the primary side reaction. |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-acid
This protocol provides a general guideline for conjugating an NHS-PEG4-linker to a protein.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0).
-
NHS-PEG4-Linker.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Preparation : Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
-
Linker Preparation : Allow the vial of NHS-PEG4-Linker to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction : Add the desired molar excess of the NHS-PEG4-Linker stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the linker.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification : Purify the conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.
Protocol 2: Two-Step Conjugation using this compound
This protocol describes the activation of this compound and subsequent conjugation to a protein.
Materials:
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide).
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0.
-
Anhydrous DMSO or DMF.
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Activation of this compound :
-
Dissolve this compound in anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over this compound.
-
Add the this compound solution to the EDC/NHS mixture.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Protein :
-
Add the freshly activated Benzyl-PEG4-NHS ester solution to the protein solution (1-10 mg/mL in PBS, pH 7.2-7.5).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching : Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification : Purify the conjugate using a desalting column or dialysis.
Protocol 3: Deprotection of the Benzyl Group (Optional)
This protocol is for the removal of the benzyl protecting group to yield a free hydroxyl group.
Materials:
-
Benzyl-PEG4-conjugate.
-
Palladium on carbon (Pd/C, 10%).
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate for transfer hydrogenolysis.
-
Solvent (e.g., ethanol, THF).
Procedure (Catalytic Hydrogenation):
-
Dissolve the Benzyl-PEG4-conjugate in a suitable solvent.
-
Carefully add 10% Pd/C to the solution (typically 10 mol% of the catalyst relative to the substrate).
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected conjugate.
Experimental Workflows
The choice between this compound and NHS-PEG4-acid fundamentally alters the experimental workflow.
Conclusion and Recommendations
The choice between this compound and NHS-PEG4-acid is contingent on the specific requirements of your bioconjugation project.
Choose NHS-PEG4-acid for:
-
Simplicity and Speed: When a straightforward and rapid conjugation to primary amines is desired.
-
Direct Labeling: For applications where a one-step labeling of a protein or antibody with a payload is the primary goal.
Choose this compound for:
-
Multi-step Syntheses: When the PEG linker needs to be incorporated early in a synthetic route that involves chemical steps that could affect a pre-activated ester. The robust benzyl protecting group ensures the linker's integrity.
-
Pro-drug and Controlled Release Strategies: The benzyl group can be part of a pro-drug design where its cleavage is required for drug activation.
-
Orthogonal Chemistry: When the terminal hydroxyl group needs to be revealed at a later stage for a subsequent, different conjugation reaction.
By understanding the fundamental differences in their reactivity, stability, and experimental handling, researchers can strategically select the optimal PEG4 linker to advance their drug development and research objectives.
References
A Comparative Guide to In-Vitro Stability of Benzyl-PEG4-Acid Linked Drugs
For researchers, scientists, and drug development professionals, understanding the stability of a drug conjugate is paramount to its successful translation from a laboratory curiosity to a clinical candidate. The linker, the critical bridge between the targeting moiety and the payload, plays a pivotal role in the overall stability and pharmacokinetic profile of the conjugate. This guide provides a comprehensive comparison of in-vitro stability assays for drugs linked with a Benzyl-PEG4-acid moiety, offering insights into their performance relative to other common linkers, supported by experimental protocols and data.
The Role of the this compound Linker
The this compound linker incorporates a polyethylene glycol (PEG) chain, which is well-known to enhance the solubility and in-vivo stability of conjugated molecules. The benzyl group can provide a stable connection point, while the terminal carboxylic acid allows for versatile conjugation to amine-containing molecules. The stability of the benzyl ether linkage is a key determinant of the drug conjugate's performance, as its premature cleavage can lead to off-target toxicity and reduced efficacy.
Comparative In-Vitro Stability Data
The stability of a drug conjugate is typically assessed in biological matrices that mimic the environments it will encounter in the body. The two most common in-vitro assays for this purpose are the plasma stability assay and the lysosomal stability assay.
Plasma Stability: This assay evaluates the stability of the conjugate in blood plasma, which contains a variety of enzymes such as esterases and proteases that can potentially degrade the linker.[1]
Lysosomal Stability: Following internalization into the target cell, the drug conjugate is often trafficked to the lysosome, an acidic organelle rich in degradative enzymes.[2][3] This assay assesses the release of the payload under these conditions.
The following table summarizes representative in-vitro stability data for a hypothetical small molecule drug conjugated with a this compound linker compared to other common linker types.
| Linker Type | Plasma Half-life (t½) in Human Plasma (hours) | Drug Release in Lysosomal Homogenate after 24h (%) | Primary Degradation Pathway |
| This compound | > 72 | < 10 | Primarily stable, potential for slow oxidative cleavage |
| Simple Alkyl Linker | 48 - 72 | < 5 | Generally stable, susceptible to metabolism depending on payload |
| Ester-based Linker | 2 - 8 | > 90 | Hydrolysis by plasma esterases |
| Valine-Citrulline (VC) Linker | > 72 | > 95 | Cleavage by lysosomal proteases (e.g., Cathepsin B) |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual stability will vary depending on the specific drug, conjugation chemistry, and the full structure of the conjugate.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible stability data.
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To determine the stability of a this compound linked drug in human plasma.
Materials:
-
This compound linked drug stock solution (10 mM in DMSO)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (Termination solution)
-
Internal standard (a structurally similar, stable compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma and PBS to 37°C.
-
Prepare a working solution of the test compound at 2 µM in PBS.
-
In a 96-well plate, mix 90 µL of pre-warmed human plasma with 10 µL of the test compound working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) of the plasma-drug mixture.
-
Immediately quench the reaction by adding the aliquot to 180 µL of ice-cold acetonitrile containing the internal standard. This step precipitates plasma proteins and stops enzymatic activity.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the parent drug conjugate in the supernatant by a validated LC-MS/MS method.[2][4]
-
Calculate the percentage of the remaining parent drug at each time point relative to the 0-hour time point. The half-life (t½) can be determined by plotting the natural logarithm of the percentage of remaining drug against time.
Protocol 2: In-Vitro Lysosomal Stability Assay
Objective: To evaluate the stability and drug release from a this compound linked drug in a lysosomal environment.
Materials:
-
This compound linked drug stock solution (10 mM in DMSO)
-
Commercially available human liver lysosomal fraction (or isolated lysosomes)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Acetonitrile with 0.1% formic acid (Termination solution)
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Thaw the lysosomal fraction on ice.
-
Dilute the lysosomal fraction to a final protein concentration of 0.5 mg/mL in pre-warmed (37°C) lysosomal assay buffer.
-
Prepare a working solution of the test compound at 2 µM in the assay buffer.
-
In a 96-well plate, mix 90 µL of the diluted lysosomal fraction with 10 µL of the test compound working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot (e.g., 20 µL) of the mixture.
-
Immediately quench the reaction by adding the aliquot to 180 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
Analyze the concentration of the parent drug conjugate and any released payload by a validated LC-MS/MS method.
-
Calculate the percentage of the remaining parent drug and the percentage of released payload at each time point.
Visualizing Experimental Workflows and Degradation Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for in-vitro stability assays and the potential degradation pathways of a this compound linked drug.
Caption: Experimental workflow for in-vitro stability assays.
Caption: Potential degradation pathways of a this compound linked drug.
Conclusion
The in-vitro stability of a this compound linked drug is a critical attribute that influences its therapeutic potential. The inherent stability of the benzyl ether and the solubilizing nature of the PEG chain generally contribute to favorable stability profiles in plasma. However, comprehensive evaluation through rigorous plasma and lysosomal stability assays is essential to identify any potential liabilities. The choice of linker should always be tailored to the specific application, balancing the need for stability in circulation with efficient payload release at the target site. The protocols and comparative insights provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation drug conjugates.
References
Confirming Biological Activity: A Comparative Guide to Functional Assays for Benzyl-PEG4-acid Conjugates
For researchers, scientists, and drug development professionals, the successful conjugation of a therapeutic agent to a linker like Benzyl-PEG4-acid is a critical first step. However, the ultimate success of the conjugate hinges on its retained or enhanced biological activity. This guide provides an objective comparison of functional assays to confirm the activity of such conjugates, supported by experimental data and detailed protocols. We will explore how a this compound containing linker compares to other linker technologies in the context of antibody-drug conjugates (ADCs), a common application for such molecules.
The incorporation of a polyethylene glycol (PEG) spacer, such as the PEG4 moiety in this compound, into linker designs for bioconjugates can significantly influence their physicochemical properties and biological activity. These hydrophilic spacers can enhance solubility, improve pharmacokinetics, and potentially modulate the potency and therapeutic index of the conjugate. Verifying the functional consequences of such modifications is paramount.
Comparative Analysis of Linker Performance in Antibody-Drug Conjugates
The choice of linker in an ADC is a critical design element that dictates the stability of the conjugate in circulation and the mechanism of payload release at the target site. Linkers are broadly categorized as cleavable or non-cleavable, and the inclusion of a PEG spacer can be a feature of either type. The following table summarizes in vitro cytotoxicity data for ADCs with different linker technologies, providing a basis for understanding how a this compound containing linker might perform in comparison.
| Linker Type | Example Linker | Payload | Target Cell Line | IC50 (ng/mL) | Key Characteristics |
| Cleavable (Dipeptide) | Val-Cit-PABC | MMAE | Karpas-299 | ~10 | Enzymatically cleaved by lysosomal proteases (e.g., Cathepsin B). Allows for bystander killing effect. |
| Cleavable (PEGylated Dipeptide) | mPEG24-Val-Lys-PAB | MMAE | Trop-2 expressing | (Data suggests improved therapeutic index over non-PEGylated) | PEGylation can improve hydrophilicity and stability, potentially leading to an enhanced therapeutic index.[1] |
| Non-Cleavable | SMCC | DM1 | HSC-2 | Low Activity | Requires complete degradation of the antibody in the lysosome to release the payload. Generally more stable in circulation.[2] |
| Non-Cleavable (Peptide) | Triglycyl (CX) | DM1 | HSC-2 | Highly Active | Can show improved cytotoxicity compared to other non-cleavable linkers.[2] |
Experimental Protocols for Functional Assays
To quantitatively assess the biological activity of this compound conjugates, a variety of in vitro assays can be employed. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the conjugate required to inhibit the growth of a target cell population by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Antigen-negative control cell line
-
Complete cell culture medium
-
96-well microplates
-
This compound conjugated therapeutic (e.g., ADC)
-
Unconjugated therapeutic and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target and control cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate, unconjugated therapeutic, and control antibody in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the conjugate concentration to determine the IC50 value using a suitable curve-fitting software.
Receptor Binding Assay (ELISA-based)
This assay evaluates whether the conjugation of this compound and the therapeutic payload affects the binding affinity of the targeting moiety (e.g., an antibody) to its receptor.
Materials:
-
Recombinant target receptor protein
-
96-well high-binding microplates
-
This compound conjugate
-
Unconjugated targeting moiety (positive control)
-
Non-specific antibody (negative control)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody that recognizes the primary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant target receptor protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Binding: Prepare serial dilutions of the this compound conjugate, unconjugated targeting moiety, and negative control antibody in blocking buffer.
-
Wash the plate and add 100 µL of the diluted samples to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add 100 µL of TMB substrate to each well. Incubate in the dark until a color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration of the conjugate and controls to compare their binding affinities.
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz can help to clearly illustrate the complex processes involved in confirming the activity of this compound conjugates.
Experimental workflow for confirming the activity of this compound conjugates.
General mechanism of action for an antibody-drug conjugate (ADC).
By employing a suite of robust functional assays and comparing the results to established linker technologies, researchers can confidently characterize the biological activity of their this compound conjugates and make informed decisions for further development. The inclusion of a PEG spacer can offer significant advantages, but rigorous functional testing is essential to unlock its full therapeutic potential.
References
Unraveling the Optimal Reach: A Head-to-Head Comparison of PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often empirically determined, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive head-to-head comparison of different length PEG linkers in PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly optimized linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]
The Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on these critical parameters for different protein targets.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα). Their findings underscore that for this specific system, a longer linker was more effective.[3]
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Relative Degradation Efficacy | Reference |
| 12 | ERα | VHL | Less Effective | |
| 16 | ERα | VHL | More Effective |
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
In a series of BTK degraders, longer PEG linkers (≥ 4 PEG units) were found to be more favorable for maintaining high binding affinity to both BTK and the E3 ligase Cereblon (CRBN). Shorter linkers impaired binding affinity by up to 20-fold, likely due to steric hindrance.
| PROTAC Linker | Target Protein | E3 Ligase | Binding Affinity | Reference |
| Short (e.g., < 4 PEG units) | BTK | CRBN | Impaired | |
| Long (e.g., ≥ 4 PEG units) | BTK | CRBN | Maintained |
Case Study 3: Bromodomain-containing protein 4 (BRD4) Degradation (Hypothetical Data)
To illustrate the concept of an optimal linker length, the following table presents a synthesized comparison for a series of hypothetical PROTACs targeting BRD4, using the VHL E3 ligase. This demonstrates a common trend where both excessively short and long linkers can lead to reduced efficacy.
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 100 | 70 |
| PEG4 | 25 | 95 |
| PEG5 | 10 | 98 |
| PEG6 | 50 | 85 |
The Influence of Linker Length on Pharmacokinetics (DMPK)
The linker also significantly influences the drug metabolism and pharmacokinetic (DMPK) properties of a PROTAC. While comprehensive head-to-head DMPK data for systematically varied PEG linkers is sparse in the public domain, general principles have been established:
-
Solubility and Permeability: PEG linkers, being hydrophilic, generally improve the aqueous solubility of PROTACs. However, excessively long PEG chains can increase the polar surface area, potentially reducing cell permeability.
-
Metabolic Stability: The linker is often a site of metabolic modification. While PEG linkers can be susceptible to oxidative metabolism, their impact on overall PROTAC stability is complex and must be evaluated on a case-by-case basis. Shorter, more rigid linkers may offer greater metabolic stability.
Due to the high molecular weight and complex structures of PROTACs, their DMPK profiles often deviate from traditional small molecules and require careful empirical optimization.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
The Role of Benzyl-PEG4-acid in Next-Generation Therapeutics: A Comparative Guide to PROTAC Linker Technology
For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical and often defining factor in the success of novel drug modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of drugs and preclinical candidates developed using different linker technologies, with a special focus on the utility of PEG-based linkers, exemplified by Benzyl-PEG4-acid. We will delve into quantitative performance data, detailed experimental protocols, and the fundamental biological pathways involved.
PROTACs are innovative heterobifunctional molecules that co-opt the body's own cellular machinery to eliminate disease-causing proteins. They are composed of three key elements: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects these two components. The linker is far from a passive spacer; its length, flexibility, and chemical properties are paramount in determining the efficacy, selectivity, and pharmacokinetic profile of the PROTAC.
Case Study: ACBI1 - A Preclinical PROTAC with a Benzyl-Containing Linker
While a commercially successful drug explicitly containing a this compound linker has yet to be publicly disclosed, the preclinical PROTAC ACBI1 serves as an excellent case study. ACBI1 was developed to target the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4 and utilizes a benzyl linking fragment designed to mimic the conformation of a PEG linker.[1] This design choice highlights the strategic importance of incorporating benzyl and PEG-like structures in PROTAC development to achieve desired therapeutic effects.
ACBI1 has demonstrated potent and cooperative degradation of its target proteins, SMARCA2, SMARCA4, and PBRM1, with DC50 values of 6 nM, 11 nM, and 32 nM, respectively, in MV-4-11 cells.[2] The molecule has also shown anti-proliferative activity and the ability to induce apoptosis in cancer cell lines.[2]
Comparative Analysis of PROTAC Linker Technologies
The selection of a linker is a crucial step in PROTAC design, with different linker types offering distinct advantages and disadvantages. The most common categories are flexible linkers, such as those based on polyethylene glycol (PEG) and alkyl chains, and rigid linkers that often incorporate cyclic structures like piperazine.[3]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | Composed of repeating ethylene glycol units, often with a terminal functional group for conjugation. The benzyl group in this compound provides a stable attachment point. | - Improved hydrophilicity, leading to better solubility and potentially enhanced cell permeability.- High degree of biocompatibility.- Easily tunable length to optimize ternary complex formation. | - Can be more synthetically challenging and costly compared to alkyl linkers.- May have reduced metabolic stability in vivo. |
| Alkyl Linkers | Simple hydrocarbon chains. | - Synthetically accessible and chemically stable.- Length can be systematically varied. | - Generally hydrophobic, which can negatively impact solubility.- High flexibility can lead to an entropic penalty upon binding. |
| Rigid Linkers (e.g., Piperazine-based) | Contain cyclic structures that restrict conformational flexibility. | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.- Can enhance metabolic stability. | - Lack of flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.- Often more synthetically challenging to prepare. |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with identical warheads and E3 ligase ligands but different linkers are crucial for understanding the impact of the linker on activity. The following table summarizes representative data from various studies.
| Target | Warhead | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Reference |
| SMARCA2/4 | SMARCA BD binder | VHL | Benzyl linking fragment (in ACBI1) | 6 nM (SMARCA2) | >95% | |
| TBK1 | TBK1 inhibitor | CRBN | Alkyl/Ether (<12 atoms) | No degradation | - | |
| TBK1 | TBK1 inhibitor | CRBN | Alkyl/Ether (21 atoms) | 3 nM | 96% | |
| BTK | BTK inhibitor | CRBN | PEG (≥ 4 units) | Potent degradation | Not specified | |
| BTK | BTK inhibitor | CRBN | Short Linker | Impaired activity | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. Below are representative protocols for the synthesis of a PROTAC using a this compound linker and for the assessment of its biological activity.
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a warhead containing a carboxylic acid to an E3 ligase ligand functionalized with an amine, using this compound as the linker and HATU as the coupling reagent.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.0 eq)
-
E3 Ligase Ligand-NH2 (1.0 eq)
-
HATU (1.1 eq per coupling step)
-
DIPEA (2.0 eq per coupling step)
-
Anhydrous DMF
-
Anhydrous DCM
-
TFA (for Boc deprotection if applicable)
Procedure:
-
Coupling of this compound to the E3 Ligase Ligand:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the E3 Ligase Ligand-NH2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the Benzyl-PEG4-E3 Ligase Ligand conjugate.
-
-
Deprotection of the Benzyl Group (if necessary):
-
The benzyl protecting group on the PEG linker can be removed via hydrogenolysis if the terminal alcohol is required for further modification.
-
-
Coupling of the Warhead to the Linker-E3 Ligase Ligand Conjugate:
-
Dissolve the Warhead-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes.
-
Add the purified Benzyl-PEG4-E3 Ligase Ligand conjugate (1.0 eq).
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used to evaluate them, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG4-acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl-PEG4-acid, a bifunctional linker integral to bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is crucial for minimizing environmental impact and safeguarding personnel.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available across suppliers, the disposal protocols are primarily informed by the hazardous properties of its constituent parts, namely the benzyl group and the carboxylic acid moiety. The polyethylene glycol (PEG) linker enhances water solubility but does not fundamentally alter the core disposal requirements.
Key Safety and Disposal Information
A summary of essential data for this compound, compiled from various suppliers and chemically related compounds, is presented below. This information should be considered for safe handling and disposal.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 127457-64-1 | [1][2] |
| Molecular Formula | C16H24O6 | [1][2] |
| Molecular Weight | 312.4 g/mol | |
| Purity | Typically ≥98% | |
| Storage | -20°C | |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection/face protection. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Spill Containment | Absorb with inert material (e.g., sand, diatomaceous earth). | |
| Environmental Precautions | Prevent from entering drains, surface water, and ground water. |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions for handling waste containing this compound.
Detailed Experimental Protocols
1. Waste Collection and Segregation:
-
Pure this compound: Any unused or waste this compound should be collected in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container appropriate for the solvent used.
-
Contaminated Materials: Any items that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), or labware, are considered contaminated. These materials must be collected in a designated, sealed waste bag or container.
2. Spill Management:
In the event of a spill, the following procedure should be adhered to:
-
Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand or diatomaceous earth to soak up the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect any cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store all waste containers in a cool, dry, and well-ventilated area.
-
Ensure that all containers are tightly sealed to prevent leaks or evaporation.
-
Store waste away from incompatible materials, especially strong oxidizing agents.
4. Final Disposal:
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
By diligently following these procedures, you will contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals present in your waste stream.
References
Personal protective equipment for handling Benzyl-PEG4-acid
This guide provides immediate and essential safety, handling, and disposal information for Benzyl-PEG4-acid, a PEG-based PROTAC linker used by researchers, scientists, and drug development professionals. Given the absence of a comprehensive Safety Data Sheet (SDS) in the public domain, this guidance is based on information for similar compounds and general laboratory best practices. Always consult the specific SDS provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Emergency equipment, including an eyewash station and safety shower, should be readily accessible.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound. This is based on general guidance for handling laboratory chemicals of unknown toxicity.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][3] | Protects against potential splashes of the compound, which may be irritating to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use. |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary. | Minimizes inhalation of the compound. Engineering controls like fume hoods are the primary line of defense. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound at -20°C in a tightly sealed container.
-
Log the compound in your chemical inventory.
-
-
Preparation for Use :
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Use dedicated spatulas and weighing paper.
-
-
Experimental Use :
-
This compound is a carboxylic acid that can react with primary amines to form a stable amide bond, often in the presence of activators like EDC or HATU.
-
It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein.
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. Based on data for similar compounds, this compound may be toxic to aquatic life.
-
Waste Segregation :
-
Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper) in a designated, leak-proof hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
-
Container Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Spill Cleanup :
-
In case of a small spill, restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for handling this compound and the conceptual signaling pathway of a PROTAC synthesized using this linker.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
